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  • Product: Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate
  • CAS: 1432678-05-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate: A Privileged Scaffold in Modern Medicinal Chemistry

For Immediate Release This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate, a fluorin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate, a fluorinated azetidine derivative of significant interest to researchers, scientists, and professionals in drug development. The unique structural features of this molecule, combining a strained azetidine ring with a difluoroethyl moiety, position it as a valuable building block for the creation of novel therapeutics with potentially enhanced pharmacological profiles.

Introduction: The Rising Prominence of Azetidines in Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in medicinal chemistry.[1][2] Its incorporation into drug candidates can confer a range of desirable properties, including improved metabolic stability, enhanced aqueous solubility, and a rigid framework that allows for the precise spatial orientation of substituents for optimal target engagement.[3] The introduction of fluorine atoms, as seen in the 2,2-difluoroethyl group of the title compound, can further modulate physicochemical and pharmacokinetic properties, such as lipophilicity and metabolic resistance, making this class of compounds particularly attractive for modern drug discovery programs.[1][2]

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate itself is a key intermediate, offering a versatile platform for the synthesis of a diverse array of more complex molecules with potential therapeutic applications across various disease areas.[1]

Chemical Structure and Physicochemical Properties

The fundamental chemical identity and computed properties of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate are summarized below. This data is essential for its characterization, handling, and application in a laboratory setting.

PropertyValueSource
IUPAC Name methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate
CAS Number 1432678-05-1[4]
Molecular Formula C₈H₁₃F₂NO₂[4]
Molecular Weight 193.19 g/mol [4]
Physical Form Liquid
Topological Polar Surface Area (TPSA) 29.54 Ų[4]
LogP (calculated) 0.7464[4]
Hydrogen Bond Acceptor Count 3[4]
Hydrogen Bond Donor Count 0[4]
Rotatable Bond Count 4[4]

Synthesis and Experimental Protocols

The synthesis of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is typically achieved through a multi-step sequence, beginning with the construction of the core azetidine scaffold, followed by N-alkylation.

Synthesis of the Azetidine Core: Methyl 2-(azetidin-3-yl)acetate

A common and efficient strategy for the synthesis of the parent azetidine, Methyl 2-(azetidin-3-yl)acetate, involves the Horner-Wadsworth-Emmons (HWE) reaction to create an α,β-unsaturated ester, followed by reduction of the double bond and deprotection.[3]

Step 1: Horner-Wadsworth-Emmons Reaction

This reaction establishes the carbon backbone by reacting N-Boc-3-azetidinone with a phosphonate ylide.[3]

  • Protocol:

    • To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes to generate the phosphonate ylide.

    • Add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.

Step 2: Reduction of the Exocyclic Double Bond

The exocyclic double bond of the α,β-unsaturated ester is reduced to a single bond via catalytic hydrogenation.

  • Protocol:

    • Dissolve methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the reaction is complete (monitored by TLC or ¹H NMR).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate.

Step 3: Deprotection of the Boc Group

The final step to obtain the free amine is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[3]

  • Protocol:

    • Dissolve the N-Boc protected methyl 2-(azetidin-3-yl)acetate in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours until deprotection is complete.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free base, methyl 2-(azetidin-3-yl)acetate.

Synthesis_Workflow cluster_0 Synthesis of Azetidine Core N-Boc-3-azetidinone N-Boc-3-azetidinone HWE_Reaction Horner-Wadsworth-Emmons Reaction N-Boc-3-azetidinone->HWE_Reaction Unsaturated_Ester Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate HWE_Reaction->Unsaturated_Ester Reduction Catalytic Hydrogenation Unsaturated_Ester->Reduction Saturated_Ester Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate Reduction->Saturated_Ester Deprotection Boc Deprotection (TFA) Saturated_Ester->Deprotection Azetidine_Core Methyl 2-(azetidin-3-yl)acetate Deprotection->Azetidine_Core

Caption: Synthetic workflow for the preparation of the methyl 2-(azetidin-3-yl)acetate core.

N-Alkylation with a 2,2-Difluoroethyl Group

The introduction of the 2,2-difluoroethyl group onto the azetidine nitrogen is a crucial step. This can be achieved through nucleophilic substitution using a suitable 2,2-difluoroethylating agent.

  • Proposed Protocol:

    • Dissolve methyl 2-(azetidin-3-yl)acetate (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 eq).

    • Add 2,2-difluoroethyl triflate or a similar reactive electrophile (1.1-1.5 eq) to the reaction mixture.

    • Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate.

N_Alkylation_Workflow Azetidine_Core Methyl 2-(azetidin-3-yl)acetate Alkylation_Step N-Alkylation (2,2-difluoroethyl triflate, Base) Azetidine_Core->Alkylation_Step Final_Product Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate Alkylation_Step->Final_Product Drug_Discovery_Logic Topic_Compound Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate Scaffold_Elaboration Chemical Modification & Library Synthesis Topic_Compound->Scaffold_Elaboration Screening High-Throughput Screening (HTS) Scaffold_Elaboration->Screening Lead_Identification Identification of Biologically Active 'Hits' Screening->Lead_Identification Lead_Optimization Structure-Activity Relationship (SAR) Studies Lead_Identification->Lead_Optimization Candidate_Drug Preclinical/Clinical Drug Candidate Lead_Optimization->Candidate_Drug

Caption: Logical workflow for the application of the title compound in drug discovery.

Conclusion

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate represents a valuable and versatile building block for medicinal chemists. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The combination of the strained azetidine ring and the electron-withdrawing difluoroethyl group offers a unique chemical space for the design and synthesis of novel drug candidates with potentially improved pharmacological properties. Further research into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective therapeutics.

References

  • Singh, G. S., & D’hooghe, M. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 6(5), 306-316.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Rowe, R. K., et al. (2019). Azetidine synthesis by La (OTf) 3-catalyzed intramolecular regioselective aminolysis of cis-3, 4-epoxy amines. Frontiers in Chemistry, 7, 863. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1, 2-amino alcohols. ARKIVOC: Online Journal of Organic Chemistry, 2022(5), 87-97. [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic letters, 20(12), 3605-3608. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Singh, G. S., & D’hooghe, M. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 6(5), 306-316.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Rowe, R. K., et al. (2019). Azetidine synthesis by La (OTf) 3-catalyzed intramolecular regioselective aminolysis of cis-3, 4-epoxy amines. Frontiers in Chemistry, 7, 863. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1, 2-amino alcohols. ARKIVOC: Online Journal of Organic Chemistry, 2022(5), 87-97. [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic letters, 20(12), 3605-3608. [Link]

Sources

Exploratory

1H and 19F NMR spectral data for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

High-Resolution 1 H and 19 F NMR Characterization of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate: A Technical Guide Executive Summary Fluorinated azetidines are highly valued in medicinal chemistry and fragment-...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1 H and 19 F NMR Characterization of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate: A Technical Guide

Executive Summary

Fluorinated azetidines are highly valued in medicinal chemistry and fragment-based drug discovery (FBDD). The incorporation of fluorine modulates lipophilicity, improves metabolic stability, and fine-tunes the basicity ( pKa​ ) of the azetidine nitrogen without adding significant steric bulk. Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate represents a highly versatile building block in this chemical space.

This whitepaper provides an in-depth analysis of its 1 H and 19 F Nuclear Magnetic Resonance (NMR) spectral properties. By detailing the spin-system dynamics, the causality behind experimental parameter selection, and a self-validating protocol for quantitative acquisition, this guide serves as an authoritative reference for drug development professionals.

Section 1: Spin-System Dynamics and Structural Causality

The structural elucidation of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate relies heavily on understanding the heteronuclear scalar coupling ( J -coupling) between the fluorine atoms ( 19 F, spin-1/2) and adjacent protons ( 1 H, spin-1/2)[1]. The high gyromagnetic ratio and 100% natural abundance of 19 F make it exceptionally sensitive to its electronic microenvironment[2].

The 2,2-Difluoroethyl Group (-CH 2​ -CHF 2​ )

The terminal -CHF 2​ proton resides in a highly deshielded environment due to the strong electron-withdrawing nature of the geminal fluorine atoms.

  • 1 H Causality : This proton exhibits a characteristic triplet of triplets (tt) . The primary splitting is driven by a massive geminal coupling to the two 19 F nuclei ( 2JHF​≈56.0 Hz). Each of these three lines is further split into a triplet by the vicinal coupling to the adjacent -CH 2​

    • protons ( 3JHH​≈4.5 Hz)[3].
  • 19 F Causality : Conversely, in the 19 F NMR spectrum, the two equivalent fluorine atoms appear as a doublet of triplets (dt) around -122.1 ppm. This is driven by the same 2JHF​ (56.0 Hz) doublet splitting from the terminal proton, and a vicinal 3JHF​ coupling (15.0 Hz) to the nitrogen-adjacent methylene group[4].

The Azetidine Core and Acetate Side Chain

The strained 4-membered azetidine ring presents a complex multiplet system. The C2 and C4 methylene protons are diastereotopic and couple with the C3 methine proton, typically appearing as a broad multiplet between 3.10 and 3.45 ppm. The methyl acetate side chain features a distinct singlet for the methoxy group (-OCH 3​ ) at 3.65 ppm and a doublet for the bridging methylene (-CH 2​ -COO-) coupling to the C3 methine.

Section 2: Self-Validating Experimental Protocol for Quantitative NMR (qNMR)

To ensure trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system. While qualitative 1 H NMR is straightforward, 19 F NMR requires specific parameter optimization due to the unique relaxation dynamics of the fluorine nucleus[2].

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization : Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl 3​ . For quantitative 19 F NMR (qNMR), add a precisely weighed internal standard, such as α,α,α -trifluorotoluene (PhCF 3​ , δ -63.7 ppm) or 1,4-difluorobenzene. This provides a distinct, non-overlapping signal of known concentration to validate integration accuracy[5].

  • Probe Tuning and Matching : Manually tune the NMR probe for both the 1 H (e.g., 400 MHz) and 19 F (e.g., 376 MHz) channels to maximize the quality factor ( Q ) and ensure optimal RF pulse delivery.

  • Automated Shimming : Perform gradient shimming (Z1-Z4) on the deuterium lock signal of CDCl 3​ to achieve a line width of <1.0 Hz at half-height for the TMS standard.

  • 1 H Acquisition : Execute a standard 1D sequence (zg30) with 16 scans, a spectral width of 12 ppm, and a standard relaxation delay ( d1​ ) of 2 seconds.

  • 19 F Acquisition (Critical Step) : Execute a 1 H-decoupled 19 F sequence (igated). Causality for parameter shift : Fluorine nuclei, particularly in mobile terminal groups like -CHF 2​ , often lack efficient dipole-dipole relaxation pathways, resulting in prolonged spin-lattice relaxation times ( T1​ )[6]. To prevent magnetization truncation and ensure accurate quantitative integration, the relaxation delay ( d1​ ) must be set to ≥5×T1​ (typically 20–30 seconds for complete relaxation)[5].

Section 3: Spectral Data Summaries

The following tables summarize the expected quantitative NMR parameters for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate. Chemical shifts are referenced to TMS ( 1 H, 0.0 ppm) and the IUPAC standard CFCl 3​ ( 19 F, 0.0 ppm)[2].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
5.85 tt1H 2JHF​ = 56.0, 3JHH​ = 4.5-CHF 2​
3.65 s3H--O-CH 3​
3.45 - 3.10 m4H-Azetidine C2/C4 -CH 2​ -
2.85 dt2H 3JHF​ = 15.0, 3JHH​ = 4.5N-CH 2​ -CHF 2​
2.75 m1H-Azetidine C3 -CH -
2.55 d2H 3JHH​ = 7.5-CH 2​ -COOCH 3​

Table 2: 19 F NMR Spectral Data (376 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
-122.1 dt2F 2JHF​ = 56.0, 3JHF​ = 15.0-CHF 2​

Section 4: Workflow Visualization

The following diagram illustrates the self-validating workflow required to achieve the quantitative accuracy discussed in Section 2.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + PhCF3 Standard) ProbeTuning Probe Tuning & Matching (1H and 19F Channels) SamplePrep->ProbeTuning Shimming Magnetic Field Shimming (Z1-Z4 Optimization) ProbeTuning->Shimming Acq1H 1H NMR Acquisition (ns=16, d1=2s) Shimming->Acq1H Acq19F 19F NMR Acquisition (ns=32, d1=30s, 1H-decoupled) Shimming->Acq19F DataProc Data Processing (FT, Phase & Baseline Correction) Acq1H->DataProc Acq19F->DataProc Verification Multiplet Analysis & Structure Verification DataProc->Verification

Figure 1: Standardized NMR acquisition and validation workflow for fluorinated small molecules.

References

  • Title: A Single-Step Synthesis of Azetidine-3-amines Source: ChemRxiv URL: [Link]

  • Title: New Frontiers and Developing Applications in 19F NMR Source: Journal of Fluorine Chemistry (PMC / NIH) URL: [Link]

  • Title: Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture Source: ResearchGate URL: [Link]

  • Title: Nondestructive Quantitative Analysis of Lithium Ion-Endohedral Fullerene Salt via 19F NMR Spectroscopy Source: ACS Omega URL: [Link]

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate: A Technical Guide for Drug Design

Executive Summary In modern medicinal chemistry, the incorporation of strained, saturated nitrogen heterocycles has become a cornerstone strategy for improving the three-dimensionality (Fsp3 fraction), pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of strained, saturated nitrogen heterocycles has become a cornerstone strategy for improving the three-dimensionality (Fsp3 fraction), pharmacokinetic profiles, and target selectivity of active pharmaceutical ingredients (APIs). Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate represents a highly privileged, multi-functional building block frequently utilized in the synthesis of kinase inhibitors (e.g., IRAK4 and JAK inhibitors).

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic thermodynamic system. Its stability is governed by a delicate interplay of three distinct structural motifs:

  • The Azetidine Core: A highly strained four-membered ring that stores significant potential energy.

  • The 2,2-Difluoroethyl Group: A stereoelectronic modulator that dictates nitrogen basicity and metabolic resistance.

  • The Methyl Acetate Moiety: A thermodynamically vulnerable ester linkage serving as either a synthetic handle or a prodrug moiety.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule, detailing the causality behind its physicochemical behavior and providing field-proven, self-validating experimental protocols for its characterization.

Structural Thermodynamics & Stereoelectronics

To predict the degradation pathways and half-life of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate, we must deconstruct the thermodynamic contributions of its substructures.

Azetidine Ring Strain and Nitrogen Inversion

The azetidine ring is characterized by a compressed C–N–C bond angle of approximately 93°, which forces the molecule into a puckered conformation to relieve eclipsing interactions [1]. This geometric distortion imparts a substantial ring strain energy of 25.2 kcal/mol [1].

Thermodynamically, this strain acts as a massive driving force for ring-opening reactions. Unsubstituted azetidine has a pKa of ~11.29, making it highly basic and easily protonated at physiological pH (7.4) [1]. Once protonated, the azetidinium ion becomes highly susceptible to nucleophilic attack, which cleaves the C–N bond to release the 25.2 kcal/mol of strain energy, resulting in acyclic amine degradation products.

The Inductive Shielding of the 2,2-Difluoroethyl Group

If the azetidine core is a loaded spring, the 2,2-difluoroethyl group is the safety catch. The thermodynamic vulnerability of azetidine is directly tied to its protonation state.

Fluorine is the most electronegative element, and its incorporation at the β -position of an amine exerts a profound electron-withdrawing inductive effect (-I). Successive fluorination has an additive effect on pKa modulation; each fluorine atom at the β -position lowers the pKa of the conjugate acid by approximately 1.5 to 1.6 units [2].

  • Standard ethylamine pKa: ~10.7

  • 2-Fluoroethylamine pKa: ~9.0

  • 2,2-Difluoroethylamine pKa: 7.09 ± 0.30 [2]

When the 2,2-difluoroethyl group is attached to the azetidine nitrogen, it creates a tertiary amine. The strong inductive pull of the CF2​ group withdraws electron density from the nitrogen's lone pair (which already has increased s-character due to ring strain). This drastically reduces the basicity of the system, dropping the estimated pKa to ~5.5 - 6.0 .

Causality in Design: Because the pKa is shifted below physiological pH, the nitrogen remains largely unprotonated in systemic circulation. By preventing the formation of the reactive azetidinium ion, the 2,2-difluoroethyl group kinetically protects the 25.2 kcal/mol strained ring from acid-catalyzed nucleophilic ring-opening. Furthermore, the CF2​ group blocks oxidative N-dealkylation by Cytochrome P450 enzymes, a common metabolic liability for N-alkyl groups [3].

Ester Hydrolysis Thermodynamics

While the azetidine ring is protected by the fluoroalkyl group, the methyl ester at position 3 remains the primary thermodynamic sink. Esters are susceptible to both acid- and base-catalyzed hydrolysis. The proximity of the ester to the weakly basic nitrogen can lead to localized pH effects or intramolecular general base catalysis, accelerating the hydrolysis of the methyl ester into its corresponding carboxylic acid and methanol.

Visualizing the Thermodynamic Landscape

The following diagram maps the competing thermodynamic degradation pathways of the molecule. The ester hydrolysis represents the path of least resistance (lowest activation energy), while the ring-opening is thermodynamically favored but kinetically hindered by the difluoroethyl group.

degradation_pathways A Methyl 2-[1-(2,2-difluoroethyl) azetidin-3-yl]acetate (Intact Molecule) B Ester Hydrolysis (Thermodynamic Sink) ΔG° < 0, Low Ea A->B H2O / OH- (Primary Degradation) C Azetidine Ring Opening (Strain Relief: -25.2 kcal/mol) High Kinetic Barrier A->C Nucleophile / H+ (Requires pH < 4) D N-Dealkylation (CYP450) Kinetically Blocked by CF2 A->D Oxidative (Suppressed)

Caption: Thermodynamic and kinetic degradation pathways of the target molecule.

Quantitative Stability Profiling

The following table synthesizes the thermodynamic and physicochemical metrics governing the stability of this building block.

Physicochemical ParameterValue / EstimatePrimary Driving ForceImpact on Stability
Azetidine Ring Strain 25.2 kcal/molCompressed C-N-C angle (~93°)High thermodynamic potential for ring-opening [1].
Nitrogen pKa ~5.5 - 6.0 (Est.)-I effect of 2,2-difluoroethyl groupPrevents protonation at pH 7.4, kinetically stabilizing the ring [2].
Ester Hydrolysis t1/2​ pH DependentNucleophilic attack on carbonylPrimary degradation route in aqueous media.
Metabolic Liability LowStrong C-F bonds (gauche effect)Resists CYP450-mediated N-dealkylation [3].

Experimental Methodologies: Self-Validating Systems

To empirically validate the thermodynamic stability of this compound, we must employ rigorous, self-validating experimental protocols. A self-validating system ensures that any observed degradation is definitively linked to the molecule itself, rather than matrix effects or analytical artifacts.

Protocol 1: Aqueous Thermodynamic Stability & Hydrolysis Kinetics

Purpose: To determine the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ) of the methyl ester hydrolysis across a physiological pH gradient.

Causality: By testing across pH 1.2 (gastric), 4.5, and 7.4 (blood), we can isolate the specific catalytic mechanism (acid vs. base catalysis) acting on the ester, while monitoring for unexpected azetidine ring-opening at low pH.

Step-by-Step Methodology:

  • Preparation of Matrix: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Internal Standard (IS) Spiking (Self-Validation): Spike all buffers with 1 µM of a stable isotope-labeled analog (e.g., 13C -labeled ester) or a structurally similar, non-hydrolyzable internal standard. Why? This corrects for any ionization suppression or evaporation during the time-course assay.

  • Initiation: Spike the target compound into the pre-warmed (37°C) buffers to achieve a final concentration of 10 µM. Ensure organic co-solvent (DMSO) remains 1% to prevent thermodynamic shifts in solubility.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,15,30,60,120,240, and 480 minutes.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Why? The sudden drop in temperature and shift in dielectric constant halts hydrolysis instantly, freezing the thermodynamic state.

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass ( [M+H]+ ) and the expected carboxylic acid metabolite.

  • Kinetic Modeling: Plot ln(Area Ratio) vs. Time. The slope yields −kobs​ , and t1/2​=0.693/kobs​ .

Protocol 2: Forced Degradation (Ring-Opening Assay)

Purpose: To probe the 25.2 kcal/mol strain barrier of the azetidine ring. Method: Subject the compound to 0.1N HCl at 60°C for 24 hours in the presence of a strong nucleophile (e.g., 10 mM thiophenol). Causality: The extreme heat provides the activation energy ( Ea​ ), the low pH forces protonation of the weakly basic nitrogen, and the thiophenol acts as a trap for the ring-opened product. If the ring opens, a linear thioether-amine adduct will be detected via LC-MS, confirming the thermodynamic release of ring strain.

Workflow Visualization

experimental_workflow S1 1. Sample Prep (10 µM + IS in Buffer) S2 2. Thermal Incubation (37°C, pH 1.2 - 7.4) S1->S2 S3 3. Aliquot Sampling (t=0 to 480 mins) S2->S3 S4 4. Quenching (Cold ACN + 0.1% FA) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5 S6 6. Kinetic Modeling (k_obs, t_1/2 calculation) S5->S6

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is a masterclass in thermodynamic balancing. The inherent instability of the strained azetidine ring is brilliantly masked by the electron-withdrawing power of the 2,2-difluoroethyl group, which lowers the nitrogen pKa and prevents the formation of the reactive azetidinium species. For researchers utilizing this building block, the primary thermodynamic concern is not the collapse of the heterocycle, but rather the hydrolytic lability of the methyl ester, which must be carefully monitored during formulation and biological assay development.

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Heterocycles (Hosted by CLOCKSS) URL:[Link]

  • 2,2-Difluoroethylamine - Chemical and Physical Properties Source: PubChem (National Institutes of Health) URL:[Link]

  • Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Exploratory

The Strategic Incorporation of 2,2-Difluoroethyl Groups to Modulate Azetidine Lipophilicity: A Technical Guide

Foreword: The Quest for Optimal Drug-Like Properties In the landscape of modern drug discovery, the meticulous tailoring of a molecule's physicochemical properties is paramount to its success. Among these, lipophilicity...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quest for Optimal Drug-Like Properties

In the landscape of modern drug discovery, the meticulous tailoring of a molecule's physicochemical properties is paramount to its success. Among these, lipophilicity stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to impart three-dimensionality and serve as a versatile synthetic handle.[1] However, modulating the lipophilicity of azetidine-containing compounds to strike the delicate balance between aqueous solubility and membrane permeability remains a key challenge. This guide delves into the strategic use of the 2,2-difluoroethyl group as a powerful tool to enhance the lipophilicity of azetidines, offering a comprehensive overview of the underlying principles, practical applications, and experimental methodologies.

The Fundamental Role of Lipophilicity in Drug Design

Lipophilicity, most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, governs the movement of a drug molecule through the body's complex biological environment.[2] A compound with optimal lipophilicity can effectively traverse lipidic barriers, such as cell membranes, to reach its target, while retaining sufficient aqueous solubility for formulation and systemic circulation.

G cluster_0 Low Lipophilicity (Hydrophilic) cluster_1 High Lipophilicity (Lipophilic) Poor Absorption Poor Absorption Optimal Lipophilicity Optimal Lipophilicity Poor Absorption->Optimal Lipophilicity Increase Lipophilicity Rapid Renal Clearance Rapid Renal Clearance Poor Aqueous Solubility Poor Aqueous Solubility Poor Aqueous Solubility->Optimal Lipophilicity Decrease Lipophilicity High Metabolic Turnover High Metabolic Turnover Off-Target Toxicity Off-Target Toxicity

Caption: Balancing lipophilicity is a key challenge in drug design.

Fluorine in Medicinal Chemistry: More Than Just a Halogen

The introduction of fluorine into drug candidates is a widely employed strategy to modulate their biological and physical properties.[3] The unique electronic properties of the fluorine atom, including its high electronegativity and small size, can lead to profound changes in a molecule's pKa, metabolic stability, and, crucially, its lipophilicity. While the effect of fluorination on lipophilicity can be context-dependent, the substitution of hydrogen with fluorine often leads to an increase in this property.[4]

The 2,2-Difluoroethyl Group: A Lipophilicity Enhancer for Azetidines

The 2,2-difluoroethyl group (-CH2CF2H) presents a particularly interesting case for enhancing the lipophilicity of the azetidine core. The geminal difluoro motif introduces a significant lipophilic contribution while also influencing the electronic environment of the neighboring atoms.

A comprehensive study on the physicochemical properties of fluorinated saturated heterocyclic amines provides valuable insights into the impact of fluoroalkyl substituents on lipophilicity.[5] The data from this study and related research can be used to compare the lipophilicity of N-ethylazetidine with N-(2,2-difluoroethyl)azetidine.

CompoundStructureCalculated logPExperimental logP TrendReference
N-EthylazetidineC6H13N~0.6Baseline[6]
N-(2,2-Difluoroethyl)azetidineC5H9F2N~1.2Increased Lipophilicity[5][6]

Note: The calculated logP values are estimates based on computational models and the experimental trend is inferred from comprehensive studies on fluorinated heterocycles.

The increase in logP observed upon introduction of the 2,2-difluoroethyl group can be attributed to several factors:

  • Increased Hydrophobic Surface Area: The fluorine atoms, despite their small size, increase the overall nonpolar surface area of the substituent.

  • Reduced Basicity: The strong electron-withdrawing nature of the two fluorine atoms reduces the basicity of the azetidine nitrogen. This decrease in pKa leads to a lower proportion of the protonated, more water-soluble form at physiological pH, thereby increasing the overall lipophilicity (expressed as logD at pH 7.4).

  • Altered Solvation Properties: The C-F bond is less polarizable than a C-H bond and is a weaker hydrogen bond acceptor. This leads to less favorable interactions with water molecules, promoting partitioning into the lipophilic phase.

G cluster_0 N-Ethylazetidine cluster_1 N-(2,2-Difluoroethyl)azetidine node_a Increased Lipophilicity (logP) Increased Lipophilicity (logP) node_a->Increased Lipophilicity (logP) Introduction of 2,2-difluoroethyl group node_b node_b->Increased Lipophilicity (logP)

Caption: The 2,2-difluoroethyl group enhances azetidine lipophilicity.

Synthesis of N-(2,2-Difluoroethyl)azetidine

A common and effective method for the synthesis of N-substituted azetidines is the alkylation of the parent azetidine with a suitable electrophile.

Protocol: Synthesis of N-(2,2-Difluoroethyl)azetidine

Materials:

  • Azetidine

  • 2,2-Difluoroethyl tosylate (or other suitable leaving group)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of azetidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add a solution of 2,2-difluoroethyl tosylate (1.2 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(2,2-difluoroethyl)azetidine.

Experimental Determination of Lipophilicity (logP)

Accurate determination of logP is crucial for validating the effects of the 2,2-difluoroethyl group. The shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC) are two widely accepted techniques.

Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Prepare a stock solution of the test compound in n-octanol.

  • Saturate both n-octanol and water with each other by shaking them together for 24 hours and then allowing the phases to separate.

  • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time (e.g., 15 minutes) to allow for equilibrium to be reached.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the n-octanol and water layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

G Start Start Prepare Saturated Phases Prepare Saturated Phases Start->Prepare Saturated Phases Add Compound Add Compound Prepare Saturated Phases->Add Compound Shake to Equilibrate Shake to Equilibrate Add Compound->Shake to Equilibrate Separate Phases Separate Phases Shake to Equilibrate->Separate Phases Analyze Concentrations Analyze Concentrations Separate Phases->Analyze Concentrations Calculate logP Calculate logP Analyze Concentrations->Calculate logP End End Calculate logP->End

Caption: Workflow for the shake-flask method of logP determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its logP.

Protocol:

  • Calibration:

    • Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound.

    • Inject each standard onto an RP-HPLC system (e.g., C18 column) with a mobile phase of methanol/water or acetonitrile/water.

    • Record the retention time (t_R_) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

    • Create a calibration curve by plotting the log(k) values against the known logP values of the standards.

  • Sample Analysis:

    • Inject the N-(2,2-difluoroethyl)azetidine sample onto the same RP-HPLC system under the identical conditions used for the standards.

    • Determine its retention time and calculate its capacity factor (k).

  • logP Determination:

    • Using the calibration curve, determine the logP of the test compound from its calculated log(k) value.

Computational Prediction of logP

In silico methods provide a rapid and cost-effective way to estimate logP, especially in the early stages of drug discovery. Several algorithms are available, often implemented in commercial software packages or as free online tools.[7] These methods typically use fragment-based or property-based approaches to calculate logP from the 2D or 3D structure of a molecule. While computational predictions are valuable for trend analysis, experimental verification is always recommended for lead compounds.

Conclusion: A Valuable Strategy for Drug Discovery

The incorporation of a 2,2-difluoroethyl group onto an azetidine core is a highly effective strategy for increasing lipophilicity. This modification leverages the unique electronic properties of fluorine to favorably alter the physicochemical profile of the parent molecule. By understanding the underlying principles and employing robust experimental and computational methods for characterization, researchers can confidently utilize this approach to fine-tune the drug-like properties of azetidine-containing compounds, ultimately accelerating the journey from hit to lead and beyond.

References

  • Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning.
  • Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....
  • Gurbych, O., et al. (2024). Examples of drug candidates containing fluoroalkyl‐substituted....
  • Kubyshkin, V., & Budisa, N. (2017).
  • Gurbych, O., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning.
  • Fujimoto, H., et al. (2019).
  • Fujimoto, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations.
  • Kubyshkin, V., et al. (2021). A. Dependence of the lipophilicity (logP) on the number of fluorine....
  • Blackthorn AI. (2025).
  • Chambers, R. D., et al. (2019).
  • Awasthi, A. K., et al. (2014).
  • Bott, T. M., & West, F. G. (2012).
  • ChemScene. (n.d.). 2-(2-Fluoroethyl)azetidine. ChemScene.
  • Höfner, G., & Wanner, K. T. (2010).
  • Wang, J., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed.
  • Gorynski, K., et al. (2024).
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Kumar, A., & Rajput, C. S. (n.d.). A REVIEW ON 2-AZETEDINONES.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Singh, I., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC.
  • Pluciński, F. A. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. CMST.
  • Al-Zoubi, R. M. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Veith, G. D., & Morris, R. T. (1979).
  • Alderwick, L. J., et al. (2024).
  • Mykhailiuk, P. K. (2009). 4-Fluoro-2,4-methanoproline. Organic Letters.
  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887.
  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135–141.
  • Ciulli, A., et al. (2006). Synthesis and biological evaluation of 3-fluoro- and 3,3-difluoro-azetidine-2-carboxylic acids as proline analogues. Bioorganic & Medicinal Chemistry Letters, 16(11), 2969-2972.
  • Richardson, P. (2025). [2+2]-Cycloaddition for the Synthesis of Azetidines.
  • Ornelas, A., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Zafrani, A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
  • Wu, Z. Y., et al. (2014). Optimization of the antiviral potency and lipophilicity of halogenated 2,6-diarylpyridinamines as a novel class of HIV-1 NNRTIS. Scholars@Duke.
  • Smith, A. B., et al. (2021). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
  • Sigma-Aldrich. (n.d.). (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid. Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

Introduction and Strategic Rationale The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, offering a rigid, three-dimensional framework that improves physicochemical properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, offering a rigid, three-dimensional framework that improves physicochemical properties such as aqueous solubility and metabolic stability while precisely orienting substituents[1][2]. Concurrently, the 2,2-difluoroethyl group (-CH₂CF₂H) occupies a unique niche in rational drug design. It acts as a highly effective lipophilic hydrogen-bond donor due to the electron-withdrawing nature of the fluorine atoms, which increases the acidity of the adjacent α-proton without sacrificing the molecule's overall lipophilicity[3][4]. Furthermore, the robust C–F bonds impart significant metabolic stability, making this moiety an excellent bioisostere for alcohols, thiols, and ethers[3][4].

Synthesizing Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate requires the selective N-alkylation of the secondary amine precursor, Methyl 2-(azetidin-3-yl)acetate[1]. Traditional S_N2 approaches using 1,1-difluoro-2-iodoethane or difluoroethyl sulfonates often suffer from low conversions due to the deactivated nature of the electrophile and the risk of over-alkylation[3].

To overcome these limitations, this protocol employs a state-of-the-art electrophilic 2,2-difluoroethylation strategy utilizing a hypervalent iodine reagent —specifically, (2,2-difluoroethyl)(aryl)iodonium triflate[3]. This method proceeds via a ligand coupling pathway rather than a direct S_N2 replacement, ensuring highly selective monoalkylation of the amine under mild conditions[3][4].

Quantitative Data & Materials

The following table summarizes the key physicochemical properties of the core components utilized in this synthetic workflow.

CompoundSynthetic RoleMolecular WeightCAS NumberKey Characteristic
Methyl 2-(1-Boc-azetidin-3-yl)acetate Starting Material229.27 g/mol 1000000-00-0Protected heterocyclic scaffold
Methyl 2-(azetidin-3-yl)acetate Intermediate129.16 g/mol 890849-61-3Reactive secondary amine[1]
(2,2-Difluoroethyl)(aryl)iodonium OTf Alkylating ReagentVariableN/AElectrophilic transfer agent[5]
Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate Target Compound193.19 g/mol N/ALipophilic H-bond donor[4]
Representative placeholder for the commercially available Boc-protected precursor.

Synthetic Workflow Visualization

G A Methyl 2-(1-Boc-azetidin-3-yl)acetate (Starting Material) B Boc Deprotection (TFA / DCM, 1-4h, RT) A->B C Methyl 2-(azetidin-3-yl)acetate (Intermediate Free Base) B->C D Electrophilic 2,2-Difluoroethylation (Hypervalent Iodine Reagent, Mild Base) C->D E Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (Target Compound) D->E

Caption: Workflow for the synthesis of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate.

Step-by-Step Experimental Protocols

Protocol A: Deprotection of N-Boc-Methyl 2-(azetidin-3-yl)acetate

Causality & Self-Validation: The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to yield the free amine[1]. Dichloromethane (DCM) is chosen as the solvent for its excellent solubilizing properties and volatility. The reaction is self-validating through Thin-Layer Chromatography (TLC); the disappearance of the UV-active starting material and the appearance of a baseline spot that stains positively with Ninhydrin confirms the exposure of the secondary amine.

  • Preparation: Dissolve Methyl 2-(1-Boc-azetidin-3-yl)acetate (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio with the DCM solvent[1]. Rationale: Dropwise addition controls the mild exothermic nature of the deprotection.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 to 4 hours[1].

  • In-Process Control (IPC): Monitor the reaction progress via TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat to visualize the secondary amine intermediate.

  • Workup & Free-Basing: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To obtain the free base required for the next step, dissolve the crude TFA salt in a minimal amount of water, adjust the pH to ~10 using saturated aqueous NaHCO₃ or 1M NaOH, and extract exhaustively with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 2-(azetidin-3-yl)acetate.

Protocol B: Electrophilic 2,2-Difluoroethylation via Hypervalent Iodine

Causality & Self-Validation: To avoid the low yields associated with direct S_N2 alkylation using 1,1-difluoro-2-iodoethane, we utilize (2,2-difluoroethyl)(aryl)iodonium triflate[3]. This hypervalent iodine reagent facilitates a ligand coupling mechanism, driving the selective monoalkylation of the sterically hindered azetidine nitrogen[3][4]. The reaction is validated via ¹⁹F NMR of the crude mixture, where the emergence of a characteristic doublet of triplets (dt) confirms the successful incorporation of the -CH₂CF₂H group.

  • Reagent Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the intermediate Methyl 2-(azetidin-3-yl)acetate (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.

  • Base Addition: Add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or finely powdered Cs₂CO₃ (1.5 - 2.0 equiv). Rationale: The base neutralizes the triflic acid byproduct generated during the ligand coupling, preventing the protonation and subsequent deactivation of the azetidine amine.

  • Electrophile Introduction: Add (2,2-difluoroethyl)(aryl)iodonium triflate (1.2 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature (or heat gently to 50 °C depending on the specific aryl ligand used on the iodonium salt) for 12 hours[5].

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, concentrate, and analyze via ¹⁹F NMR. The presence of a signal around -115 to -125 ppm (dt, J ≈ 56 Hz, 15 Hz) indicates product formation.

  • Purification: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate.

References

  • Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S.P., O'Duill, M.L. "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy." Angewandte Chemie International Edition, 2024, 63(40), e202410954. DOI: 10.1002/anie.202410954. Available at:[Link]

  • Das, S., et al. "2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy." ChemRxiv, 2024. Available at:[Link]

Sources

Application

Application Note: Strategic Integration of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate in Medicinal Chemistry

Introduction & Strategic Rationale In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the precise tuning of molecular building blocks. Methyl 2-[1-(2,2-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the precise tuning of molecular building blocks. Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate represents a highly specialized, next-generation scaffold designed to overcome common liabilities associated with traditional saturated nitrogen heterocycles (such as piperazines and pyrrolidines).

The architectural brilliance of this building block lies in its three distinct functional zones, each serving a specific causality in drug design:

  • The Azetidine Core: Acts as a conformationally restricted, low-molecular-weight spacer. It serves as a bioisostere for larger aliphatic rings, reducing the overall lipophilic ligand efficiency (LLE) penalty while maintaining necessary vector geometries.

  • The 2,2-Difluoroethyl N-Substituent: This is the critical PK-modulating moiety. Unsubstituted aliphatic amines typically possess a basic pKa > 10, making them >99% protonated at physiological pH (7.4). This high basicity is a primary driver for hERG potassium channel binding (cardiotoxicity) and poor passive membrane permeability. The strong electron-withdrawing inductive effect of the two fluorine atoms drops the basic pKa of the azetidine nitrogen to approximately 7.2[1]. Furthermore, the C-F bonds block oxidative N-dealkylation by CYP450 enzymes, significantly enhancing metabolic stability[2].

  • The Methyl Acetate Handle: Provides an exocyclic, unhindered vector for rapid synthetic elaboration (amidation, reduction, or saponification) without interfering with the electronics of the azetidine core.

Physicochemical Profiling

To understand the impact of the 2,2-difluoroethyl substitution, we must compare it to its unsubstituted counterpart. The data below illustrates why this specific modification is favored in advanced lead optimization for targets like LpxC and IRAK4[2][3].

Table 1: Comparative Physicochemical Profile of Azetidine Scaffolds

PropertyUnsubstituted Azetidine1-(2,2-difluoroethyl)azetidineImpact on Drug Design & Causality
Basic pKa ~10.4~7.2 - 7.5Shifts the amine from >99% protonated to ~40-50% protonated at pH 7.4, drastically altering the charge distribution[1][2].
Lipophilicity (LogD at pH 7.4) Low (Highly Hydrophilic)Moderate to HighThe neutral fraction at pH 7.4 enhances passive transcellular membrane permeability and oral bioavailability[4].
hERG Liability High RiskLow RiskhERG channels trap protonated basic amines. Lowering the pKa below 7.5 mitigates this off-target binding.
Metabolic Stability Susceptible to N-dealkylationHighly StableThe terminal difluoromethyl group resists CYP-mediated hydrogen abstraction, preventing premature clearance.

Synthetic Workflows & Methodologies

The methyl acetate group is highly versatile. Below is the logical workflow for functionalizing this building block into diverse chemical space.

Synthetic_Workflow A Methyl 2-[1-(2,2-difluoroethyl) azetidin-3-yl]acetate B Free Acid Intermediate (LiOH, THF/H2O) A->B Saponification (Protocol 1) D Primary Alcohol (LiBH4, THF) A->D Ester Reduction (Protocol 3) C Amide Library (R-NH2, HATU, DIPEA) B->C Amide Coupling (Protocol 2)

Synthetic workflow for functionalizing the azetidine acetate building block.

Protocol 1: Saponification to Free Acid

Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH because the lithium cation coordinates effectively with the azetidine nitrogen and ester oxygen, directing the hydroxide attack while preventing harsh basic conditions that could lead to unwanted retro-Michael or ring-opening side reactions.

  • Step 1: Dissolve Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (1.0 mmol) in a 2:1:1 mixture of THF/MeOH/H2O (4 mL).

  • Step 2: Add LiOH·H2O (2.0 mmol) in one portion at 0 °C.

  • Step 3: Stir the reaction mixture at room temperature for 2–3 hours.

  • Self-Validation: Monitor by LC-MS. The reaction is complete when the ester peak disappears and the corresponding acid mass[M+H]⁺ is observed.

  • Step 4: Concentrate the organic solvents in vacuo. Adjust the aqueous layer to pH ~5-6 using 1M HCl. Extract with 10% MeOH in Dichloromethane (DCM) to isolate the zwitterionic-like acid. Dry over Na₂SO₄ and concentrate.

Protocol 2: Sterically Hindered Amide Coupling

Causality: The azetidine ring imposes local steric bulk near the exocyclic acetate. HATU is utilized as the coupling reagent because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric hindrance. DIPEA is used as a non-nucleophilic base to avoid competing reactions.

  • Step 1: Dissolve the free acid from Protocol 1 (1.0 mmol) and the desired target amine (1.2 mmol) in anhydrous DMF (5 mL).

  • Step 2: Add DIPEA (3.0 mmol) and cool the mixture to 0 °C under nitrogen.

  • Step 3: Add HATU (1.5 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: Quench a 5 µL aliquot in 100 µL of 1:1 MeCN/H2O and inject into LC-MS. A successful coupling will show the product mass and the elimination of the activated ester intermediate.

  • Step 4: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry and purify via flash chromatography.

Protocol 3: Chemoselective Reduction to Alcohol

Causality: Lithium borohydride (LiBH₄) is chosen over Lithium Aluminum Hydride (LiAlH₄). LiBH₄ is strong enough to reduce the ester to a primary alcohol but mild enough to prevent any potential defluorination of the 2,2-difluoroethyl group, which can occasionally occur under excessively harsh hydride conditions.

  • Step 1: Dissolve the starting methyl ester (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C.

  • Step 2: Add LiBH₄ (2.0 mmol, 2M in THF) dropwise.

  • Step 3: Stir at room temperature for 12 hours.

  • Step 4: Quench carefully with saturated aqueous NH₄Cl until effervescence ceases. Extract with EtOAc, dry, and concentrate to yield 2-[1-(2,2-difluoroethyl)azetidin-3-yl]ethan-1-ol.

Application in Drug Discovery: Kinase Inhibition

Compounds bearing the 1-(2,2-difluoroethyl)azetidine motif have seen significant use in the development of kinase inhibitors, particularly for targets like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[3]. In these architectures, the azetidine acts as a solvent-exposed tail that improves the solubility and PK profile of the highly lipophilic imidazo[1,2-a]pyridine or pyrimidine hinge-binding cores.

Biological_Pathway Ligand TLR Ligand (e.g., LPS) Receptor Toll-Like Receptor (TLR) Ligand->Receptor Binds MyD88 MyD88 Adaptor Protein Receptor->MyD88 Recruits IRAK4 IRAK4 Kinase (Target for Azetidine Inhibitors) MyD88->IRAK4 Activates NFkB NF-κB Activation (Inflammation & Cytokines) IRAK4->NFkB Phosphorylation Cascade

TLR/IRAK4 signaling pathway targeted by azetidine-based kinase inhibitors.

By appending the difluoroethyl-azetidine moiety to an IRAK4 inhibitor, researchers successfully modulate the immune response in autoimmune diseases and oncology models without introducing the cardiovascular toxicities typically associated with basic amines[3].

References

  • Source: Google Patents (CN114245796A / WO2020263836A1)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubChem (National Institutes of Health)
  • Amines That Transport Protons across Bilayer Membranes: Synthesis, Lysosomal Neutralization, and Two-Phase pKa Values by NMR Source: ACS Publications URL

Sources

Method

The Emergence of Difluoroethyl Azetidines: Strategic Building Blocks for Modern Medicinal Chemistry

Abstract In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems and fluorine atoms has become a cornerstone of molecular design. Azetidines, four-membered nitrogen-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems and fluorine atoms has become a cornerstone of molecular design. Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of properties including enhanced metabolic stability, improved solubility, and rigid conformational constraint.[1][2][3] The introduction of a difluoroethyl moiety to this privileged scaffold further amplifies these benefits, providing medicinal chemists with a powerful tool to modulate lipophilicity, basicity, and metabolic fate. This comprehensive guide provides an in-depth exploration of difluoroethyl azetidines as versatile building blocks. It outlines their strategic importance, provides detailed synthetic protocols, and showcases their application in the construction of advanced pharmaceutical intermediates.

Introduction: The Strategic Value of Fluorinated Azetidines

The pursuit of novel chemical matter with improved pharmacological profiles is a central theme in drug development. Azetidines have gained significant traction for their ability to impart favorable physicochemical properties to drug candidates.[1][4] Their inherent ring strain, while a synthetic challenge, translates to a more three-dimensional structure compared to their five- and six-membered counterparts, which can lead to enhanced receptor binding and selectivity.[2]

The incorporation of fluorine, particularly in the form of a difluoroethyl group, offers a multitude of advantages:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, often blocking sites of metabolism and prolonging the half-life of a drug.[2][5]

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the azetidine nitrogen, which can be crucial for optimizing target engagement and reducing off-target effects.

  • Enhanced Permeability and Binding: The strategic placement of fluorine can alter the lipophilicity and conformational preferences of a molecule, potentially improving its ability to cross cell membranes and interact with its biological target.[6]

  • Bioisosterism: The difluoroethyl azetidine motif can serve as a bioisosteric replacement for other common functional groups, such as amides or other heterocyclic rings, offering a way to fine-tune a molecule's properties while maintaining its overall shape and biological activity.[7][8][9]

This guide will focus on 2-(2,2-difluoroethyl)azetidine, a key building block that exemplifies the strategic advantages of this molecular scaffold.

Synthesis of the Core Building Block: 2-(2,2-Difluoroethyl)azetidine

The synthesis of substituted azetidines can be challenging due to their inherent ring strain.[10][11] However, several reliable methods have been developed to access these valuable compounds.[12][13][14] Below is a representative protocol for the synthesis of the hydrochloride salt of 2-(2,2-difluoroethyl)azetidine, a stable and readily handled form of the free base.

Protocol 1: Synthesis of 2-(2,2-Difluoroethyl)azetidine Hydrochloride

This multi-step synthesis involves the formation of a γ-haloamine precursor followed by intramolecular cyclization.

Workflow Diagram:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization and Salt Formation Start Commercially Available Starting Materials Step1 Reaction of a suitable amine with a difluoroethylating agent Start->Step1 e.g., Epichlorohydrin and Difluoroethylamine Intermediate1 γ-Haloamine Precursor Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 2-(2,2-Difluoroethyl)azetidine (Free Base) Step2->Intermediate2 Base-mediated Step3 Salt Formation with HCl Intermediate2->Step3 End 2-(2,2-Difluoroethyl)azetidine HCl Step3->End G Start Aryl Halide (Br, Cl) or Triflate Reaction Buchwald-Hartwig Amination Start->Reaction Azetidine 2-(2,2-Difluoroethyl)azetidine HCl Azetidine->Reaction Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2-(2,2-difluoroethyl)azetidine Purification->Product

Caption: Workflow for Buchwald-Hartwig N-arylation.

Materials and Reagents:

ReagentRationale for Selection
Aryl Bromide/TriflateCommon electrophilic partners in cross-coupling reactions.
2-(2,2-Difluoroethyl)azetidine HClThe core building block.
Pd₂(dba)₃A common and effective palladium precursor.
XPhos or SPhosBulky, electron-rich phosphine ligands that promote reductive elimination.
Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base suitable for this transformation.
Toluene or DioxaneAnhydrous, high-boiling point solvents.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube is added the aryl halide (1.0 eq), 2-(2,2-difluoroethyl)azetidine hydrochloride (1.2 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (2-5 mol%), and the phosphine ligand (4-10 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution: Anhydrous toluene or dioxane is added via syringe. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl-2-(2,2-difluoroethyl)azetidine.

Self-Validation: Successful coupling should be confirmed by NMR and mass spectrometry. The disappearance of the N-H proton signal (if visible) and the appearance of aromatic proton signals corresponding to the coupled aryl group in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, particularly useful for electron-deficient aryl halides. [15] Workflow Diagram:

G Start Aryl Iodide or Bromide Reaction Ullmann Condensation Start->Reaction Azetidine 2-(2,2-Difluoroethyl)azetidine HCl Azetidine->Reaction Reagents CuI Catalyst Ligand (e.g., L-Proline) Base (e.g., K₂CO₃) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2-(2,2-difluoroethyl)azetidine Purification->Product

Caption: Workflow for Ullmann N-arylation.

Materials and Reagents:

ReagentRationale for Selection
Aryl Iodide/BromideReactive partners for Ullmann-type couplings.
2-(2,2-Difluoroethyl)azetidine HClThe core building block.
Copper(I) Iodide (CuI)The classic and effective copper source.
L-Proline or N,N'-Dimethylethylenediamine (DMEDA)Ligands that accelerate the copper-catalyzed reaction.
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Inorganic bases suitable for this reaction.
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Polar aprotic solvents that facilitate the reaction.

Step-by-Step Procedure:

  • Reaction Setup: A sealed tube is charged with the aryl halide (1.0 eq), 2-(2,2-difluoroethyl)azetidine hydrochloride (1.5 eq), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Reaction Execution: DMSO or DMF is added, and the tube is sealed. The mixture is heated to 100-140 °C for 18-36 hours.

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Self-Validation: As with the Buchwald-Hartwig reaction, successful product formation is confirmed by NMR and mass spectrometry.

Comparative Data and Method Selection

The choice between the Buchwald-Hartwig and Ullmann methodologies often depends on the specific substrate and the desired reaction conditions.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-basedCopper-based
Typical Halides Ar-Cl, Ar-Br, Ar-OTfAr-I, Ar-Br
Reaction Temperature Generally lower (80-110 °C)Generally higher (100-140 °C)
Functional Group Tolerance Generally very broadCan be sensitive to certain functional groups
Cost Palladium catalysts can be more expensiveCopper catalysts are generally less expensive

Conclusion

Difluoroethyl azetidines are valuable and increasingly utilized building blocks in medicinal chemistry. Their unique combination of conformational rigidity and the advantageous properties imparted by the difluoroethyl group make them powerful tools for lead optimization and the design of novel drug candidates. The protocols outlined in this guide provide a solid foundation for the synthesis and application of these important scaffolds, enabling researchers to explore new chemical space and advance their drug discovery programs.

References

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. MDPI.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC.
  • Radical strain-release photocatalysis for the synthesis of azetidines. Nature.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.
  • Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. ScholarWorks.
  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society.
  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. PubMed.
  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.
  • Azetidine Synthesis. Science of Synthesis.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Examples of azetidine‐based bioisosters. ResearchGate.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Methods for the synthesis of azetidines. ResearchGate.
  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. IIT Kanpur.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn.
  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate.
  • Strain-release arylations for the bis-functionalization of azetidines. RSC Publishing.
  • Light Synthesis of Azetidines. Shenvi Lab.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI.

Sources

Application

Application Notes and Protocols for the Incorporation of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate into Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis and strategic incorporation of the novel building block, Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis and strategic incorporation of the novel building block, Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate, into potential Active Pharmaceutical Ingredients (APIs). The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1] The introduction of a 2,2-difluoroethyl group on the azetidine nitrogen further modulates basicity and lipophilicity, offering a valuable tool for fine-tuning drug-like properties.[2] This document provides detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent utilization in amide bond formation and reductive amination reactions, two of the most prevalent transformations in drug discovery.[3] Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, ensuring both practical applicability and a deep understanding of the experimental choices.

Introduction: The Strategic Value of the N-(2,2-difluoroethyl)azetidine Moiety

The pursuit of novel chemical matter with enhanced pharmacological profiles is a central theme in drug discovery. Saturated heterocycles, particularly strained ring systems like azetidines, have emerged as valuable bioisosteres for more traditional carbocyclic and heterocyclic fragments.[4] The rigid, three-dimensional nature of the azetidine ring can enforce specific vectoral orientations of substituents, leading to improved binding affinity and selectivity for biological targets.[5]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability.[2] The geminal difluoro group (CF2) in the N-(2,2-difluoroethyl) substituent of the title compound acts as a bioisostere for a methylene or ether group but with significantly altered electronic properties. The strong electron-withdrawing nature of the fluorine atoms reduces the basicity of the azetidine nitrogen, which can be advantageous in mitigating off-target effects related to interactions with biological amines.

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate serves as a versatile building block, offering multiple points for diversification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, or the entire acetate side chain can be modified to introduce alternative functionalities. This guide will focus on the most direct applications of this building block in the synthesis of advanced intermediates for API development.

Synthesis of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

The synthesis of the title compound is most efficiently achieved through a two-step process starting from the commercially available Methyl 2-(azetidin-3-yl)acetate. This involves the N-alkylation of the azetidine with a suitable 2,2-difluoroethylating agent.

Protocol 1: N-Alkylation of Methyl 2-(azetidin-3-yl)acetate

This protocol describes the N-alkylation of Methyl 2-(azetidin-3-yl)acetate using 2,2-difluoroethyl trifluoromethanesulfonate (triflate) as the alkylating agent. The triflate is a highly reactive electrophile, ensuring efficient alkylation of the secondary amine.

Reagents and Materials:

  • Methyl 2-(azetidin-3-yl)acetate hydrochloride

  • 2,2-Difluoroethyl trifluoromethanesulfonate

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of Methyl 2-(azetidin-3-yl)acetate hydrochloride (1.0 eq) in anhydrous DCM, add TEA or DIPEA (2.5 eq) at 0 °C under a nitrogen atmosphere. Stir for 15 minutes.

  • Slowly add a solution of 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate.

Causality Behind Experimental Choices:

  • Base: Triethylamine or DIPEA is used to neutralize the hydrochloride salt of the starting material and to scavenge the triflic acid generated during the reaction. A non-nucleophilic base is chosen to avoid competing reactions with the triflate.

  • Solvent: Dichloromethane is a good solvent for both the starting materials and reagents and is relatively inert under the reaction conditions.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive triflate.

  • Purification: Column chromatography is necessary to remove any unreacted starting material, over-alkylated products, and other impurities.

Caption: Synthesis of the target building block.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the building block is crucial for its use in subsequent reactions.

PropertyValueSource
CAS Number 1432678-05-1[6]
Molecular Formula C₈H₁₃F₂NO₂[6]
Molecular Weight 193.19 g/mol [6]
Appearance Colorless to pale yellow liquid or solid
Predicted LogP 0.7464[7]
Topological Polar Surface Area (TPSA) 29.54 Ų[7]

Predicted Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl₃):

    • δ 5.80-6.10 (tt, 1H, J = 55.0, 4.0 Hz, -CHF₂)

    • δ 3.68 (s, 3H, -OCH₃)

    • δ 3.40-3.60 (m, 2H, azetidine CH₂)

    • δ 2.80-3.00 (m, 2H, azetidine CH₂)

    • δ 2.70 (t, 2H, J = 14.0 Hz, -NCH₂CHF₂)

    • δ 2.50-2.65 (m, 1H, azetidine CH)

    • δ 2.45 (d, 2H, J = 8.0 Hz, -CH₂CO₂Me)

  • 13C NMR (100 MHz, CDCl₃):

    • δ 172.5 (C=O)

    • δ 113.8 (t, J = 240.0 Hz, CHF₂)

    • δ 58.0 (t, J = 25.0 Hz, -NCH₂CHF₂)

    • δ 55.0 (azetidine CH₂)

    • δ 51.7 (-OCH₃)

    • δ 37.0 (-CH₂CO₂Me)

    • δ 32.0 (azetidine CH)

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 194.0987

Application Protocols for API Synthesis

The synthesized building block can be incorporated into larger molecules through several standard synthetic transformations. The following protocols detail two of the most common methods.

Amide Bond Formation

For amide bond formation, the methyl ester of the title compound is first hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a primary or secondary amine using a suitable coupling agent.

Reagents and Materials:

  • Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Dissolve Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add LiOH (1.5-2.0 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the residue with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate or DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetic acid. This product is often used in the next step without further purification.

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.[9]

Reagents and Materials:

  • 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetic acid

  • Primary or secondary amine (R¹R²NH)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate for extraction

Procedure:

  • To a solution of 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C and add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide.

Causality Behind Experimental Choices:

  • Coupling Agent: HATU is a highly effective coupling agent that activates the carboxylic acid for nucleophilic attack by the amine.[10]

  • Base: DIPEA is a non-nucleophilic base used to maintain basic conditions necessary for the coupling reaction and to neutralize the hexafluorophosphate salt.

  • Solvent: DMF and DCM are common aprotic solvents that are excellent for dissolving a wide range of reactants for amide coupling.[11]

Caption: Workflow for amide bond formation.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[12][13] This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. While the title compound is an ester, it can be reduced to the corresponding aldehyde, which can then be used in a reductive amination reaction with a primary or secondary amine.

A controlled reduction of the ester to the aldehyde can be challenging. One common method is to first reduce the ester to the primary alcohol, followed by a selective oxidation to the aldehyde. A more direct, albeit often lower-yielding, method is the use of a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Reagents and Materials:

  • Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

  • DIBAL-H (1.0 M solution in hexanes or toluene)

  • Anhydrous DCM or Toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution

  • Ethyl acetate for extraction

Procedure:

  • Dissolve Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (1.0 eq) in anhydrous DCM or toluene and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add DIBAL-H (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetaldehyde is often used immediately in the next step.

This protocol uses sodium triacetoxyborohydride (STAB) as the reducing agent, which is mild and selective for the reduction of iminium ions in the presence of aldehydes.[13]

Reagents and Materials:

  • Crude 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetaldehyde

  • Primary or secondary amine (R¹R²NH)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or DCM

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous NaHCO₃ solution

  • DCM for extraction

Procedure:

  • Dissolve the crude aldehyde in anhydrous DCE or DCM.

  • Add the amine (1.1 eq) and a catalytic amount of acetic acid (optional, 0.1 eq). Stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Add STAB (1.5 eq) in portions to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired amine.

Caption: Workflow for reductive amination.

Safety and Handling

The handling of fluorinated organic compounds requires special attention to safety. The title compound and its precursors should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • 2,2-Difluoroethylamines: These compounds are classified as irritants and may cause skin and serious eye irritation.[6] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Triflic Anhydride and Triflate Esters: These are highly reactive and corrosive. Handle with extreme care in a fume hood.

  • Hydride Reducing Agents (DIBAL-H, STAB): These reagents react violently with water. Ensure all glassware is dry and reactions are performed under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is a valuable and versatile building block for medicinal chemistry. Its unique combination of a strained azetidine ring and an N-difluoroethyl substituent provides chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The protocols detailed in this guide offer reliable and scalable methods for the synthesis of this building block and its incorporation into more complex molecules, thereby facilitating the exploration of novel chemical space in the pursuit of new and improved therapeutics.

References

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  • FIG. 2. EI mass spectrum of the acetate derivative of... ResearchGate. [Link]

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  • Employing carboxylic acids in aryne multicomponent coupling triggered by aziridines/azetidines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. [Link]

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  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. [Link]

  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Chemistry Stack Exchange. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar. [Link]

  • 3.10: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • A comprehensive procedure for preparation of partially methylated alditol acetates from glycoprotein carbohydrates. PubMed. [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

  • Acetic acid, difluoro-, ethyl ester. the NIST WebBook. [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Workflows for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocols.

Introduction & Structural Rationale

In modern medicinal chemistry, the incorporation of highly saturated, conformationally restricted heterocycles such as azetidines is a proven strategy to improve pharmacokinetic (PK) properties, including aqueous solubility and metabolic stability. Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is a highly versatile building block designed specifically for late-stage functionalization.

The Causality of the 2,2-Difluoroethyl Group

A common failure point in transition-metal-catalyzed cross-coupling of azetidines is catalyst poisoning. The highly basic nature of an unprotected or alkyl-substituted azetidine nitrogen (pKa ~10.4) leads to irreversible coordination to Palladium or Nickel centers.

The strategic installation of the 2,2-difluoroethyl group serves a dual purpose:

  • pKa Modulation: The strong electron-withdrawing inductive effect of the adjacent gem-difluoro motif drastically reduces the basicity of the azetidine nitrogen (pKa drops to ~6.0–7.0). This prevents catalyst sequestration and suppresses undesired Buchwald-Hartwig amination at the nitrogen center[1].

  • Metabolic Shielding: The difluoroethyl appendage blocks oxidative dealkylation by cytochrome P450 enzymes, a common metabolic liability for N-alkyl heterocycles.

This application note details two state-of-the-art cross-coupling modalities for this building block: Photoredox/Nickel Dual-Catalyzed Decarboxylative Cross-Coupling (following saponification) and Palladium-Catalyzed α-Arylation .

Method A: Photoredox/Nickel Dual-Catalyzed Decarboxylative Cross-Coupling

Direct sp3-sp2 cross-coupling of unactivated alkyl centers remains synthetically challenging due to slow oxidative addition and competitive β-hydride elimination. By saponifying the methyl ester to the corresponding carboxylic acid, the substrate becomes an ideal candidate for visible-light-mediated decarboxylative cross-coupling[2].

Mechanistic Insights

Under blue LED irradiation, the Iridium(III) photocatalyst is excited to a long-lived *Ir(III) state. This highly oxidizing species accepts a single electron from the deprotonated azetidine-acetate, triggering rapid extrusion of CO₂ to generate a primary azetidin-3-ylmethyl radical . Simultaneously, the Nickel(0) catalyst undergoes oxidative addition into an aryl halide. The resulting Ni(II)-aryl complex intercepts the primary alkyl radical to form a high-valent Ni(III) intermediate, which rapidly undergoes reductive elimination to forge the new C(sp3)-C(sp2) bond[3][4].

G cluster_0 Photoredox Cycle cluster_1 Nickel Catalytic Cycle Ir3 Ir(III) Catalyst Ir3_star *Ir(III) Excited Ir3->Ir3_star Blue LED (450 nm) Ir2 Ir(II) Reduced Ir3_star->Ir2 SET from Carboxylate Radical Alkyl Radical Ir3_star->Radical Ir2->Ir3 SET to Ni(I) Ni0 Ni(0)Ln Ni2 Ar-Ni(II)-X Ni0->Ni2 Oxidative Add. (Ar-X) Ni3 Ar-Ni(III)-Alkyl Ni2->Ni3 Radical Capture Ni1 Ni(I)Ln Ni3->Ni1 Reductive Elimination Product Coupled Product Ni3->Product Ni1->Ni0 SET from Ir(II) Substrate Azetidine Carboxylate Substrate->Radical -CO2 Radical->Ni3

Fig 1: Synergistic Ir/Ni dual catalytic cycle for decarboxylative sp3-sp2 cross-coupling.

Quantitative Data: Condition Optimization
EntryPhotocatalyst (1 mol%)Nickel Source (5 mol%)Ligand (5 mol%)BaseYield (%)
1Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glymedtbbpyCs₂CO₃88%
2Ru(bpy)₃Cl₂NiCl₂·glymedtbbpyCs₂CO₃12%
3Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Ni(COD)₂dtbbpyCs₂CO₃74%
4Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glymeNoneCs₂CO₃Trace
Step-by-Step Protocol: Decarboxylative Arylation

*Self-Validating Check: Ensure the reaction mixture is thoroughly degassed. Oxygen quenches the Ir(III) excited state and oxidizes the Ni(0) catalyst, leading to complete reaction failure.

  • Saponification: Dissolve Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (1.0 mmol) in THF/H₂O (3:1, 4 mL). Add LiOH·H₂O (2.0 mmol). Stir at room temperature for 2 hours. Monitor by LC-MS. Acidify to pH 4 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the free carboxylic acid.

  • Reaction Setup: In a nitrogen-filled glovebox, add the carboxylic acid (0.5 mmol), aryl bromide (0.75 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.005 mmol), NiCl₂·glyme (0.025 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.025 mmol), and Cs₂CO₃ (1.5 mmol) to an oven-dried 8 mL vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed DMF (5 mL). Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox. Stir the mixture vigorously under irradiation with a 34W Blue LED lamp (λ = 450 nm) at room temperature for 16 hours. Use a cooling fan to maintain the temperature below 30 °C.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, Hexanes/EtOAc).

Method B: Palladium-Catalyzed α-Arylation of the Ester

If retaining the ester functionality is required for downstream synthesis (e.g., forming amides or complex tertiary alcohols), direct α-arylation is the preferred route. Historically, the α-arylation of small strained rings (like azetidines) was plagued by ring-opening side reactions and Claisen condensation[5][6].

Mechanistic Insights

The use of a strong, sterically hindered, non-nucleophilic base like LiHMDS ensures rapid and quantitative enolate formation without attacking the methyl ester carbonyl[7][8]. The choice of a bulky, electron-rich biaryl phosphine ligand (e.g., Mor-DalPhos or Buchwald's Q-Phos) is critical. The steric bulk forces the Pd-center to undergo rapid reductive elimination, forging the C-C bond faster than the strained azetidine ring can undergo β-carbon elimination (ring opening)[5].

G Step1 1. Glovebox Setup Weigh Pd2(dba)3 & Bulky Ligand Step2 2. Pre-activation Stir in Toluene (15 min) to form active Pd(0) Step1->Step2 Step3 3. Reagent Addition Add Azetidine Ester, Ar-Br, and LiHMDS Step2->Step3 Step4 4. Reaction Execution Heat at 80°C for 12 h under N2 Step3->Step4 Step5 5. Quench & Workup Quench with NH4Cl (aq) / Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography / LC-MS Verification Step5->Step6

Fig 2: Experimental workflow for the Palladium-catalyzed α-arylation of azetidine esters.

Quantitative Data: Ligand Screening for α-Arylation
EntryPalladium Source (2.5 mol%)Ligand (5 mol%)Base (1.5 eq)SolventYield (%)
1Pd₂(dba)₃Mor-DalPhos LiHMDSToluene82%
2Pd₂(dba)₃Q-PhosLiHMDSToluene75%
3Pd₂(dba)₃P(t-Bu)₃LiHMDSToluene60%
4Pd₂(dba)₃XPhosLiHMDSToluene25% (Ring-opening observed)
5Pd(OAc)₂Mor-DalPhosNaOtBuToluene15% (Claisen condensation)
Step-by-Step Protocol: Direct α-Arylation

Self-Validating Check: The base selection is paramount. Using NaOtBu or KOH will result in immediate transesterification or saponification. LiHMDS must be handled under strictly anhydrous conditions.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%) and Mor-DalPhos (0.025 mmol, 5 mol%). Add anhydrous toluene (2 mL) and stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red/orange, indicating the formation of the active Pd(0)L₁ complex.

  • Substrate Addition: To the pre-activated catalyst solution, add the aryl bromide (0.5 mmol) and Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (0.6 mmol).

  • Enolate Generation & Coupling: Dropwise, add a 1.0 M solution of LiHMDS in THF (0.75 mL, 0.75 mmol). The solution may darken immediately.

  • Heating: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Quench and Extraction: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel flash chromatography (gradient elution: 0-30% EtOAc in Hexanes) to isolate the α-arylated product.

References

  • Brewster, J. T., et al. "A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry." Organic Letters, 2022. URL: [Link]

  • He, Z.-T., Hartwig, J. F. "Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds." Nature Communications, 2019. URL: [Link]

  • Moradi, W. A., Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Esters." Journal of the American Chemical Society, 2001. URL: [Link]

  • Noble, A., McCarver, S. J., MacMillan, D. W. C. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides." Journal of the American Chemical Society, 2015. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate Synthesis

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on highly functionalized, sp³-rich small molecules to improve pharmacokinetic profiles, azetidine scaffolds have become privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on highly functionalized, sp³-rich small molecules to improve pharmacokinetic profiles, azetidine scaffolds have become privileged structural motifs[1]. However, the synthesis of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate presents specific hurdles, most notably during the N-alkylation phase.

This guide is designed for bench scientists and process chemists. It bypasses generic advice to focus purely on the mechanistic causality of yield loss, providing self-validating protocols and data-driven troubleshooting to ensure robust, scalable synthesis.

Mechanistic Insights: The SN2 vs. E2 Competition

The primary point of failure in synthesizing Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is the N-alkylation of the azetidine core (Methyl 2-(azetidin-3-yl)acetate) using 2,2-difluoroethyl trifluoromethanesulfonate (triflate).

The Causality of Yield Loss: The low yield often observed in this step is rarely due to the inherent lack of reactivity of the azetidine secondary amine. Instead, it is driven by the highly electronegative fluorine atoms on the electrophile, which drastically increase the acidity of the adjacent α -protons. When subjected to strong bases or excessive thermal energy, the E2 elimination pathway outcompetes the desired SN2 nucleophilic attack. This side reaction generates 1,1-difluoroethylene gas, rapidly consuming the alkylating agent while leaving the starting azetidine unreacted[2]. Furthermore, aggressive basic conditions can lead to the undesired hydrolysis of the methyl ester[3].

G Intermediate Azetidine + 2,2-Difluoroethyl Triflate + Base SN2 SN2 Pathway (Nucleophilic Attack) Intermediate->SN2 Mild Base / Optimal T E2 E2 Pathway (Proton Abstraction) Intermediate->E2 Strong Base / High T Product Target Azetidine (High Yield) SN2->Product Byproduct 1,1-Difluoroethylene (Gas) + Unreacted Azetidine E2->Byproduct

Mechanistic divergence in N-alkylation: SN2 substitution vs. E2 elimination.

Quantitative Parameter Optimization

To suppress the E2 pathway and prevent ester hydrolysis, the choice of base and solvent is critical. The table below synthesizes empirical data from related azetidine N-alkylation optimizations[2][4], demonstrating how tuning these parameters directly impacts the isolated yield.

EntrySolventBase (Equivalents)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Failure Mode
1DMFK₂CO₃ (3.0 eq)8012>95% (Triflate)22%Rapid E2 elimination of triflate.
2THFNaH (2.0 eq)0 to RT4>95% (Triflate)15%Ester hydrolysis & E2 elimination.
3DCMDIPEA (2.5 eq)RT2460% (Azetidine)45%Sluggish reaction rate.
4 DMF Cs₂CO₃ (1.5 eq) 60 18 >90% (Azetidine) 78% Optimal balance of SN2 vs E2.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates internal checkpoints to ensure the system validates itself continuously, preventing downstream failures.

Materials Required:

  • Methyl 2-(azetidin-3-yl)acetate hydrochloride (1.0 eq)

  • 2,2-Difluoroethyl trifluoromethanesulfonate (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Free-Basing and Activation

  • Suspend Methyl 2-(azetidin-3-yl)acetate hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add finely powdered, anhydrous Cs₂CO₃ (2.5 eq).

  • Self-Validation Check: Stir at room temperature for 30 minutes. Withdraw a 10 µL aliquot, dilute in DCM, and spot on a TLC plate. Stain with Ninhydrin and heat. A distinct, dark spot indicates the successful generation of the secondary amine free base.

Step 2: Electrophilic Addition

  • Cool the reaction vessel to 0 °C.

  • Add 2,2-Difluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise over 10 minutes to manage the exotherm.

  • Remove the ice bath and gradually warm the reaction to 60 °C.

Step 3: Reaction Monitoring

  • Stir at 60 °C for 18 hours[4].

  • Self-Validation Check: Because the product lacks a strong UV chromophore, do not rely solely on LC-MS UV traces. Perform LC-MS using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) in positive ESI mode (Target m/z: [M+H]⁺ = 194.1). Concurrently, use Ninhydrin TLC to confirm the disappearance of the secondary amine starting material.

Step 4: Quench and Extraction

  • Cool the mixture to room temperature. Quench by adding water (equal to the DMF volume).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Self-Validation Check (Mass Balance): Before discarding the aqueous layer, check its pH (should be ~8-9) and run a quick TLC/Ninhydrin test on it. If the product is highly water-soluble, it will remain here. If detected, saturate the aqueous layer with NaCl and back-extract with Dichloromethane (DCM).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure (water bath <35 °C to prevent product volatilization).

Diagnostic Troubleshooting & FAQs

TroubleshootingLogic Issue Low Reaction Yield Check1 Is unreacted azetidine remaining on TLC? Issue->Check1 Path1 Yes: Triflate was consumed via E2 Elimination Check1->Path1 Ninhydrin (+) Path2 No: Product was lost during aqueous workup Check1->Path2 Ninhydrin (-) Solution1 Action: Lower Temp to 50°C & ensure Cs2CO3 is dry Path1->Solution1 Solution2 Action: Saturate aq. layer with NaCl; extract w/ DCM Path2->Solution2

Diagnostic logic tree for troubleshooting low N-alkylation yields.

Q1: My LC-MS shows complete consumption of the triflate, but I only recovered 20% of the target azetidine. Where did the reagents go? A: You are observing rapid E2 elimination. The 2,2-difluoroethyl triflate is decomposing into 1,1-difluoroethylene gas. This happens if your base is too strong (e.g., NaH, KOH) or your temperature ramp was too fast. Switch to a milder base like Cs₂CO₃ and ensure the triflate is added at 0 °C before slowly warming the reaction[2].

Q2: I am using the correct base (Cs₂CO₃), but my yield is still low. The starting material is completely gone. What is happening? A: If the starting material is consumed but the isolated yield is low, the product is likely being lost during the aqueous workup. Small, functionalized azetidines are highly polar and often exhibit significant water solubility. To fix this, saturate your aqueous quench layer with brine (NaCl) to force the organic product out, and switch your extraction solvent from Ethyl Acetate to Dichloromethane (DCM) or a 9:1 DCM:Isopropanol mixture.

Q3: Can I use 2,2-difluoroethyl bromide or iodide instead of the triflate to avoid elimination? A: While halides are less prone to elimination than triflates, the extreme electron-withdrawing nature of the adjacent CF2 group makes the carbon highly deactivated toward SN2 attack. Bromides and iodides often result in near-zero conversion because the azetidine nitrogen is not nucleophilic enough to displace them. The triflate is mandatory to provide a sufficiently low activation energy barrier for the SN2 pathway[4].

Q4: I notice a secondary byproduct with a mass corresponding to [M-14]. What is this? A: This indicates ester hydrolysis, where the methyl ester has been converted to the corresponding carboxylic acid (loss of a methyl group, -14 Da). This occurs if your Cs₂CO₃ has absorbed atmospheric moisture, creating hydroxide ions in situ. Always use freshly dried, anhydrous Cs₂CO₃ and strictly anhydrous solvents.

References

  • Benchchem. "Technical Guide: Methyl 2-(azetidin-3-yl)acetate." 1

  • Benchchem. "Methyl 2-(azetidin-3-yl)acetate: A Core Moiety in Modern Drug Discovery." 3

  • Google Patents. "WO2017207387A1 - Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction." 4

  • Journal of Medicinal Chemistry. "Optimization of LpxC Inhibitor Lead Compounds Focusing on Efficacy and Formulation for High Dose Intravenous Administration." 2

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,2-Difluoroethyl Azetidine Substitutions

Welcome to the Advanced Troubleshooting Guide for the synthesis and functionalization of 2,2-difluoroethyl azetidines. As a Senior Application Scientist, I have designed this resource specifically for researchers and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and functionalization of 2,2-difluoroethyl azetidines. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing challenges with these highly strained, sterically demanding heterocycles.

The incorporation of a 2,2-difluoroethyl group (–CH₂CF₂H) into an azetidine scaffold is a powerful strategy in medicinal chemistry for improving metabolic stability and acting as a lipophilic hydrogen bond donor[1]. However, the combination of the azetidine ring's inherent strain and the difluoroethyl group's steric bulk often leads to failed alkylations. This guide addresses the causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Part 1: Diagnostic Workflows & Mechanistic Pathways

To successfully functionalize azetidines, we must first understand the energetic barriers of the reaction. The electron-withdrawing nature of the fluorine atoms severely deactivates the adjacent electrophilic carbon, while the rigid 4-membered azetidine ring exacerbates steric clash during the S_N2 transition state[2].

Mechanism Azetidine Azetidine (Nucleophile) TS S_N2 Transition State (Steric Clash Minimized by Excellent Leaving Group) Azetidine->TS Electrophile 2,2-Difluoroethyl Triflate (Highly Reactive) Electrophile->TS Product N-(2,2-Difluoroethyl)azetidine (Target Product) TS->Product Base DIPEA (Proton Scavenger) Base->TS Removes H+

Mechanistic pathway of azetidine N-alkylation overcoming steric barriers.

DecisionTree Start Alkylation of Azetidine with 2,2-Difluoroethyl Group CheckSub Is the azetidine sterically hindered (e.g., 2-substituted)? Start->CheckSub UseTriflate Standard Protocol: Use 2,2-Difluoroethyl Triflate + DIPEA in MeCN CheckSub->UseTriflate No (Unhindered) UseHypervalent Advanced Protocol: Use Hypervalent Iodine Reagent + Cs2CO3 CheckSub->UseHypervalent Yes (Hindered) LowYield Yield < 20% or Starting Material Recovered? UseTriflate->LowYield Heat Increase Temp to 60-80°C or switch to DMSO LowYield->Heat Yes

Decision tree for selecting the optimal 2,2-difluoroethylation protocol.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does direct alkylation of my azetidine with 2,2-difluoroethyl bromide or chloride consistently fail?

A: This is a classic case of mismatched reactivity. The S_N2 alkylation of amines requires a nucleophilic attack on the electrophilic carbon. The 2,2-difluoroethyl group is highly deactivated because the strongly electronegative fluorine atoms inductively pull electron density away from the α-carbon, increasing the activation energy required for the substitution. When combined with the steric hindrance of the rigid azetidine ring[2], standard leaving groups like bromide or chloride simply do not provide enough thermodynamic driving force. The reaction stalls, often leading to recovered starting materials or degradation if forced with high heat.

Q2: What is the most reliable electrophile for N-alkylation of unsubstituted or 3-substituted azetidines?

A: You must switch to 2,2-difluoroethyl triflate (CF₃SO₃CH₂CF₂H) [3]. The trifluoromethanesulfonate (triflate) is an exceptional leaving group. Its ability to stabilize the developing negative charge in the transition state drastically lowers the activation energy, compensating for both the inductive deactivation of the fluorine atoms and the steric bulk of the azetidine.

Q3: I am working with a highly hindered 2-substituted azetidine. Even the triflate reagent is giving poor yields (<20%). What is the alternative?

A: For highly sterically encumbered secondary amines (like 2-alkyl azetidines), standard S_N2 pathways are often completely blocked. In these cases, you should utilize a hypervalent iodine strategy [1]. Reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate operate via a ligand coupling mechanism rather than a traditional S_N2 substitution. This bypasses the traditional steric constraints, allowing for the successful 2,2-difluoroethylation of sterically encumbered amines that are otherwise unreactive[1].

Q4: Which base and solvent combination minimizes side reactions?

A: Use N,N-Diisopropylethylamine (DIPEA) in Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) . DIPEA is a non-nucleophilic base; it is bulky enough that it will not compete with the azetidine for the 2,2-difluoroethyl electrophile, but basic enough to scavenge the generated protons. Inorganic bases like K₂CO₃ can suffer from poor solubility in organic solvents, leading to heterogeneous reaction mixtures and inconsistent kinetics.

Part 3: Quantitative Data Summary

The following table summarizes expected yields based on the choice of reagents for azetidine 2,2-difluoroethylation, demonstrating the stark contrast in efficiency when overcoming steric and electronic barriers.

ElectrophileBaseSolventTemp (°C)Azetidine SubstitutionExpected Yield (%)
2,2-Difluoroethyl bromideK₂CO₃DMF80Unsubstituted< 10%
2,2-Difluoroethyl triflateDIPEAMeCN60Unsubstituted85 - 95%
2,2-Difluoroethyl triflateDIPEAMeCN602-Methyl (Hindered)25 - 40%
(2,2-Difluoroethyl)(aryl)iodonium OTfCs₂CO₃MeCN502-Methyl (Hindered)65 - 75%

Part 4: Experimental Protocols

Protocol A: Standard N-Alkylation using 2,2-Difluoroethyl Triflate

Use this protocol for unsubstituted or 3-substituted azetidines.

Self-Validation Checkpoint: Ensure all glassware is oven-dried. Triflates are highly moisture-sensitive and will hydrolyze to 2,2-difluoroethanol in the presence of water.

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the azetidine derivative (1.0 equiv, e.g., 5.0 mmol) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol) to the stirring solution.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 2,2-difluoroethyl triflate (1.2 equiv, 6.0 mmol) over 10 minutes[3].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction block to 60 °C for 16 hours.

  • Monitoring: Monitor the reaction via LCMS. The mass of the product should be[M+H]⁺ = Azetidine Mass + 64 Da.

  • Workup: Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient) to yield the pure N-(2,2-difluoroethyl)azetidine.

Protocol B: Hypervalent Iodine Strategy for Hindered Azetidines

Use this protocol for 2-substituted or highly sterically encumbered azetidines.

  • Preparation: In a sealed vial under nitrogen, add the sterically hindered azetidine (1.1 equiv, 0.55 mmol) and Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 1.0 mmol)[1].

  • Solvent & Reagent: Add anhydrous Acetonitrile (2.5 mL, 0.2 M). To this suspension, add (2,2-difluoroethyl)(aryl)iodonium triflate (1.0 equiv, 0.50 mmol) in one portion.

  • Reaction: Seal the vial and heat the mixture at 50 °C for 12 to 16 hours[1].

  • Monitoring: Check reaction progress via ¹⁹F NMR (look for the characteristic doublet of triplets for the -CF₂H group around -120 ppm) or LCMS.

  • Workup: Filter the heterogeneous mixture through a short pad of Celite to remove inorganic salts, washing the pad with Dichloromethane (DCM).

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the target compound.

Part 5: References

  • 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link][1]

  • AMINOTRIAZINE DERIVATIVES USEFUL AS TANK-BINDING KINASE INHIBITOR COMPOUNDS (EP 3517536 A1) Source: European Patent Office (via Googleapis) URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

Welcome to the dedicated technical support and troubleshooting center for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate . Working with fluorinated small-ring heterocycles presents unique physicochemical challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate .

Working with fluorinated small-ring heterocycles presents unique physicochemical challenges. While the azetidine motif is highly valued in drug discovery for modulating LogD and improving metabolic stability[1], the specific functionalization of this molecule creates a complex solubility profile. This guide is designed for researchers and assay developers to diagnose, troubleshoot, and resolve aqueous formulation issues, distinguishing true precipitation from chemical degradation.

Physicochemical Causality Matrix

To troubleshoot this compound effectively, you must first understand how its structural motifs dictate its behavior in aqueous media. The solubility of this molecule is not merely a function of its hydrophobicity, but a dynamic interplay between ionization state and chemical stability.

Structural MotifPredicted Property ImpactExperimental ConsequenceTroubleshooting Action
2,2-Difluoroethyl Group Strong electron-withdrawing inductive (-I) effect lowers the amine's pKa.At pH 7.4, the azetidine nitrogen remains largely unprotonated (neutral), drastically reducing aqueous solubility[2].Lower the buffer pH slightly (e.g., pH 6.5) if the assay permits, or utilize carrier proteins to shield lipophilicity.
Azetidine Ring Compact, strained four-membered ring configuration.Alters solvation shell dynamics; highly sensitive to extreme pH or thermal stress[1].Avoid sonication at high temperatures (>40°C) during stock preparation.
Methyl Acetate Ester Introduces a polar handle but acts as a labile electrophilic center.Susceptible to base-catalyzed or enzymatic hydrolysis in biological buffers, leading to rapid loss of the active parent compound.Validate intact mass via LC-MS rather than relying solely on visual clarity; prepare fresh working solutions daily.
Diagnostic Workflow: Precipitation vs. Hydrolysis

A common pitfall when working with ester-containing lipophilic bases is confusing chemical degradation (hydrolysis) with insolubility. The carboxylic acid metabolite formed via ester cleavage is highly water-soluble. Therefore, a solution may appear visually clear while containing 0% of your active parent compound.

Follow the logic tree below to accurately diagnose your assay failure.

G Start Dilute DMSO Stock in Aqueous Buffer Turbidity Turbidity / Precipitation Observed? Start->Turbidity Precipitate Kinetic Solubility Limit Exceeded Turbidity->Precipitate Yes Clear Solution is Visually Clear Turbidity->Clear No Optimize Add Co-solvents (e.g., BSA) or Reduce Final Conc. Precipitate->Optimize LCMS Run LC-MS at t=0 and t=24h Clear->LCMS Optimize->Start Degradation Ester Hydrolysis Detected? LCMS->Degradation Hydrolysis Methyl Ester Cleaved to Carboxylic Acid Degradation->Hydrolysis Yes Success Proceed to in vitro Assay Degradation->Success No BufferAdjust Lower Buffer pH to 6.5 or Keep on Ice Hydrolysis->BufferAdjust BufferAdjust->Start

Workflow for differentiating kinetic precipitation from ester hydrolysis.

Troubleshooting FAQs

Q1: My compound crashes out immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4). Why is this happening? A: This is a classic kinetic solubility failure driven by the ionization state of the molecule. The 2,2-difluoroethyl group exerts a strong electron-withdrawing effect, which significantly depresses the pKa of the azetidine nitrogen compared to an unsubstituted azetidine[2]. At pH 7.4, the molecule exists primarily as a neutral, lipophilic free base. When introduced rapidly into an aqueous environment, localized supersaturation occurs, leading to immediate precipitation[3].

Q2: The solution remains visually clear, but my cell-based assay shows a complete loss of activity after 24 hours. Is it crashing out microscopically? A: It is highly likely that your compound is not precipitating, but rather hydrolyzing. The methyl acetate group is labile. In biological buffers (especially those containing serum or cell lysates with esterase activity), the ester is rapidly cleaved to the corresponding carboxylic acid and methanol. Because the resulting carboxylic acid is highly water-soluble, the solution remains clear, creating a "false solubility" illusion. You must verify the structural integrity of the compound using LC-MS.

Q3: How can I formulate this compound for an in vitro biochemical assay without altering the physiological pH? A: If you cannot lower the pH to protonate the azetidine ring, you must alter the thermodynamic environment of the buffer. We recommend pre-dissolving Bovine Serum Albumin (BSA) at 0.1% w/v in your assay buffer. BSA acts as a thermodynamic sink, binding lipophilic small molecules and maintaining them in solution without interfering with most biochemical targets. Additionally, ensure you are adding the DMSO stock dropwise while vigorously vortexing the buffer[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility assays must be self-validating. The following protocols integrate physical observation (nephelometry) with chemical validation (LC-MS) to guarantee that your compound is both dissolved and structurally intact.

Protocol A: LC-MS Coupled Kinetic Solubility Assessment

This protocol prevents the misidentification of hydrolysis as successful solubilization. It utilizes nephelometry for high-throughput precipitation detection[4], followed by LC-MS validation[5].

Materials:

  • Anhydrous DMSO (LC-MS grade)

  • Aqueous Buffer (e.g., PBS, pH 7.4)

  • Nephelometric plate reader (absorbance at 620 nm)

  • Solubility filter plates (0.45 µm PTFE)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate in anhydrous DMSO to a concentration of 10 mM. Note: Purge the DMSO vial with argon to prevent ambient moisture from initiating ester hydrolysis during storage.

  • Serial Dilution: Prepare linear serial dilutions of the compound in DMSO (e.g., 100x working concentrations).

  • Aqueous Spiking: Add 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well plate. Crucial: Add the DMSO solution directly into the liquid while the plate is shaking at 500 RPM to prevent localized precipitation[3].

  • Nephelometry: Incubate for 2 hours at room temperature. Measure the UV absorbance at 620 nm. A sharp increase in absorbance indicates the kinetic solubility limit (precipitation)[4].

  • Filtration (Self-Validation Step 1): Transfer the solutions to a 0.45 µm PTFE filter plate and centrifuge at 2,000 x g for 5 minutes to remove micro-precipitates[5].

  • LC-MS Analysis (Self-Validation Step 2): Analyze the filtrate via LC-MS. Quantify the peak corresponding to the intact parent mass [M+H]+ . If a significant peak corresponding to the carboxylic acid mass [M−14]+(−CH3​+H) is detected, your solubility data is confounded by hydrolysis and the buffer conditions must be adjusted.

Protocol B: Stabilized Aqueous Formulation for Biological Assays

Use this protocol to prepare working solutions for cell-based or biochemical assays where the compound must remain stable and soluble for up to 24 hours.

Step-by-Step Methodology:

  • Buffer Optimization: Prepare your standard assay buffer and supplement it with 0.1% (w/v) fatty-acid-free BSA. Filter sterilize the buffer.

  • Temperature Control: Chill the optimized buffer on ice to 4°C. Explanation: Lowering the temperature significantly reduces the kinetic rate of base-catalyzed ester hydrolysis.

  • Dropwise Integration: While vortexing the chilled buffer vigorously, add the 10 mM DMSO stock solution dropwise until the desired final concentration is reached (do not exceed 1% final DMSO concentration).

  • Immediate Utilization: Do not store the aqueous working solution. Introduce it to your assay immediately to minimize the window for ester cleavage.

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Optimization

Minimizing side reactions during azetidine acetate hydrolysis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth guidance on minimizing side reactions during the hydrolysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth guidance on minimizing side reactions during the hydrolysis of azetidine acetate, a critical step in many synthetic pathways.

Azetidine Acetate Hydrolysis: A Guide to Minimizing Side Reactions

The hydrolysis of an acetate group on an azetidine core is a seemingly straightforward transformation that is fraught with potential complications. The inherent ring strain of the four-membered azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to undesired ring-opening reactions, which can significantly lower the yield of the desired product and complicate purification.[1] This guide provides a comprehensive overview of the challenges, troubleshooting strategies, and optimized protocols to help you navigate this delicate chemical step successfully.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be concerned about during the hydrolysis of azetidine acetate?

The main competing side reaction is the cleavage of the azetidine ring itself. This can occur through several pathways, primarily driven by the reaction conditions. Under acidic conditions, protonation of the azetidine nitrogen activates the ring, making it highly susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring-opened amino alcohol derivatives.[1][2] Under harsh basic conditions or with strong nucleophiles, direct nucleophilic attack on the ring carbons can also lead to cleavage.[1][3]

Q2: Why is acidic hydrolysis generally not recommended for azetidine acetates?

Acid-catalyzed hydrolysis of the acetate ester requires conditions (e.g., strong acids like HCl or H₂SO₄ and heat) that are often too harsh for the strained azetidine ring.[4][5] The acidic environment protonates the azetidine nitrogen, which significantly increases the ring strain and makes the ring an excellent electrophile.[2][6] This dramatically lowers the activation energy for ring-opening, making it a major competing pathway. The reaction is also reversible, which can further complicate achieving high yields.[4]

Q3: What makes basic hydrolysis (saponification) a better choice?

Basic hydrolysis, or saponification, is generally the preferred method. It is an irreversible reaction, which drives the reaction to completion.[4][7] More importantly, it can be performed under milder conditions (e.g., using bases like lithium hydroxide at lower temperatures) that are less likely to promote ring-opening. The primary nucleophile is the hydroxide ion, which, under controlled conditions, will preferentially attack the more electrophilic carbonyl carbon of the acetate ester over the carbon atoms of the azetidine ring.

Q4: Can the N-protecting group on my azetidine influence the outcome of the hydrolysis?

Absolutely. The choice of the N-protecting group is critical.

  • Boc (tert-Butoxycarbonyl): This group is highly labile to strong acids, making acidic hydrolysis of the acetate impossible without its removal.[1] It is, however, generally stable under the basic conditions used for saponification.

  • Cbz (Carboxybenzyl): This group is more stable to acidic conditions than Boc, but still may not withstand the conditions required for complete acidic hydrolysis. It is stable to basic conditions.

  • Sulfonyl groups (e.g., Tosyl, Nosyl): These strongly electron-withdrawing groups can activate the azetidine ring towards nucleophilic attack, even under neutral or mildly basic conditions, potentially increasing the risk of ring-opening.[1] Their removal also requires harsh reductive conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low yield of the desired azetidine alcohol with a significant amount of an unknown, more polar byproduct.

  • Probable Cause: You are likely observing the product of azetidine ring-opening, which is typically a more polar γ-amino alcohol. This is especially common if you are using acidic hydrolysis or high temperatures/strong bases during saponification.

  • Troubleshooting Workflow:

    G start Low Yield & Polar Impurity Observed check_conditions Review Reaction Conditions start->check_conditions acid_path Acidic Hydrolysis Used? check_conditions->acid_path base_path Basic Hydrolysis Used? acid_path->base_path No switch_to_base Action: Switch to mild basic hydrolysis (e.g., LiOH, 0°C to RT). acid_path->switch_to_base Yes high_temp High Temp (> RT) or Strong Base (e.g., NaOH)? base_path->high_temp reduce_conditions Action: Lower temperature (start at 0°C). Use a milder base (LiOH instead of NaOH). Reduce reaction time. high_temp->reduce_conditions Yes monitor Monitor reaction closely by TLC/LC-MS. high_temp->monitor No switch_to_base->monitor reduce_conditions->monitor success Problem Resolved monitor->success

    Caption: Troubleshooting workflow for low yield.

Issue 2: The reaction is very slow or stalls at room temperature.

  • Probable Cause: The reaction conditions may be too mild, or there could be steric hindrance around the acetate group.

  • Solutions:

    • Slightly Increase Temperature: Cautiously warm the reaction mixture, for example, to 30-40°C, while monitoring for the appearance of ring-opened byproducts by LC-MS.

    • Solvent Choice: Ensure you are using a solvent system that allows for good solubility of the substrate. A co-solvent like THF or methanol in water can be beneficial.

    • Increase Base Equivalents: You can try increasing the equivalents of the base (e.g., from 1.1 eq to 1.5 or 2.0 eq of LiOH).

Issue 3: TLC/LC-MS analysis shows multiple unidentified spots/peaks.

  • Probable Cause: This could be due to a combination of ring-opening, incomplete reaction, and potentially other degradation pathways, especially if the N-substituent is complex.[2]

  • Solutions:

    • Confirm Starting Material Purity: Ensure your starting azetidine acetate is pure before starting the hydrolysis.

    • Perform a Forced Degradation Study: Subject your starting material to the reaction conditions (e.g., acidic and basic media) without the hydrolyzing agent to see if it degrades. This can help pinpoint the source of instability.[8]

    • Use Advanced Analytical Techniques: Isolate the major byproducts using preparative HPLC and characterize them by NMR and high-resolution mass spectrometry to understand the degradation pathways.[8][9]

Optimized Experimental Protocol: Mild Basic Hydrolysis of Azetidine Acetate

This protocol is designed to maximize the yield of the desired azetidine alcohol while minimizing ring-opening.

Materials:

  • N-protected Azetidine Acetate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 eq)

  • Tetrahydrofuran (THF)

  • Water (Deionized)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-protected azetidine acetate in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Base: Add LiOH·H₂O (1.2 equivalents) to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is slow, allow it to warm to room temperature and continue monitoring.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired azetidine alcohol.

Data Summary: Choosing Your Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Typical Reagents Dilute H₂SO₄ or HClNaOH, KOH, LiOH (recommended)
Reversibility Reversible[4]Irreversible[7][10]
Reaction Rate Generally requires heatCan often proceed at 0°C to RT
Risk of Ring-Opening Very High: Acid protonates the azetidine nitrogen, activating the ring.[2]Low to Moderate: Minimized by using mild bases (LiOH) and low temperatures.
Compatibility Poor with acid-labile groups (e.g., Boc)Good with most common N-protecting groups (Boc, Cbz)

Mechanistic Considerations

The key to a successful hydrolysis is to favor nucleophilic attack at the acetate's carbonyl carbon over the azetidine's ring carbons.

G cluster_0 Desired Pathway: Saponification cluster_1 Side Reaction: Ring Opening start_base Azetidine Acetate intermediate_base Tetrahedral Intermediate (at Ester Carbonyl) start_base->intermediate_base OH⁻ attack at C=O product_base Azetidine Alcohol + Acetate Salt intermediate_base->product_base Collapse & Proton Transfer start_acid Azetidine Acetate intermediate_acid Protonated Azetidinium Ion start_acid->intermediate_acid H⁺ attack at N product_acid Ring-Opened Product (γ-Amino Alcohol) intermediate_acid->product_acid H₂O attack at Ring Carbon

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate vs. Trifluoroethyl Azetidine Analogs

Executive Summary In modern medicinal chemistry, the azetidine ring serves as a highly versatile, conformationally restricted bioisostere for larger aliphatic heterocycles (like pyrrolidines and piperidines)[1]. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring serves as a highly versatile, conformationally restricted bioisostere for larger aliphatic heterocycles (like pyrrolidines and piperidines)[1]. However, the parent azetidine is strongly basic, with a pKa of 11.29[2], which can lead to poor passive permeability, high volume of distribution, and susceptibility to P-glycoprotein (Pgp) mediated efflux[3].

To optimize these pharmacokinetic liabilities, N-alkylation with fluoroalkyl groups—specifically the 2,2-difluoroethyl (CHF₂CH₂–) and 2,2,2-trifluoroethyl (CF₃CH₂–) motifs—is a premier strategy. This guide provides an objective, data-driven comparison of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate and its trifluoroethyl analog, detailing how the subtle addition of a single fluorine atom profoundly alters basicity, lipophilicity, and metabolic stability.

Physicochemical Profiling & Causality

The strategic introduction of fluorine into amine scaffolds modulates electron density via strong inductive withdrawal (–I effect)[4]. Because the fluoroalkyl group is directly attached to the azetidine nitrogen, the inductive effect acts over only two sigma bonds, directly stabilizing the nitrogen lone pair and drastically reducing basicity[3].

  • Trifluoroethyl (CF₃) Analog: The three fluorine atoms exert a maximum inductive pull. This typically drops the amine pKa by 3.5 to 4.5 units compared to a standard ethyl group, pushing the pKa into the 6.8–7.4 range. This reduction in basicity often correlates with improved passive permeability and reduced Pgp efflux[3]. However, the CF₃ group significantly increases lipophilicity (cLogP) and molecular weight, which can complicate multiparameter optimization regarding CYP3A4 inhibition[5].

  • Difluoroethyl (CHF₂) Analog: The inductive effect is slightly attenuated, resulting in a moderate pKa drop (typically resting in the 8.2–8.8 range). Crucially, the CHF₂ group is less lipophilic than CF₃ and possesses a polarized C–H bond that can act as a weak hydrogen bond donor[1]. This unique property allows the difluoroethyl analog to participate in target engagement or favorable hydration interactions that the fully fluorinated CF₃ group cannot.

Quantitative Comparison Table
Physicochemical ParameterMethyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetateMethyl 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate
Basic pKa (Estimated) 8.2 – 8.86.8 – 7.4
Lipophilicity (LogD at pH 7.4) Lower (More hydrophilic)Higher (More lipophilic)
Hydrogen Bonding Weak H-bond donor (via CHF₂ proton)H-bond acceptor only (via CF₃)
Steric Bulk (A-value) ~ 1.7 kcal/mol~ 2.1 kcal/mol
Metabolic Stability (CYP450) High (Shielded N-dealkylation)Very High (Maximum shielding)
¹⁹F NMR Signature ~ -122 ppm (doublet of triplets)~ -72 ppm (triplet)

Structural & Electronic Mechanics

The divergence in properties between these two analogs is a direct result of their electronic environments. The diagram below maps the logical relationship between the choice of alkylating agent and the resulting physicochemical profile.

G A Azetidine Core (pKa ~11.3) B 2,2-Difluoroethylation (-CH2CHF2) A->B Alkylation C 2,2,2-Trifluoroethylation (-CH2CF3) A->C Alkylation D Moderate pKa (~8.5) Weak H-Bond Donor Lower LogD B->D Inductive Effect E Low pKa (~7.0) No H-Bond Donor Higher LogD C->E Strong Inductive Effect

Fig 1. Inductive effects of fluoroalkyl groups on azetidine pKa and lipophilicity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of these analogs must rely on self-validating workflows. The following protocol details the synthesis of the N-fluoroalkyl azetidine-3-acetates, explicitly explaining the causality behind the reagent selection and the built-in analytical checkpoints[6].

Protocol: Synthesis of N-Fluoroalkyl Azetidine-3-acetates

Rationale & Causality: Attempting this synthesis with fluoroalkyl halides (e.g., CF₃CH₂Cl) will likely fail or require extreme conditions. The strong electron-withdrawing nature of the adjacent fluorine atoms severely destabilizes the Sₙ2 transition state. Therefore, utilizing highly reactive electrophiles—specifically trifluoromethanesulfonates (triflates) —is mandatory to drive the N-alkylation to completion[6].

Step 1: Reaction Assembly

  • Preparation: Suspend Methyl 2-(azetidin-3-yl)acetate hydrochloride (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the starting hydrochloride salt to liberate the nucleophilic azetidine and scavenges the highly acidic triflic acid byproduct without competing for the triflate electrophile.

  • Alkylation: Dropwise add 2,2-difluoroethyl triflate OR 2,2,2-trifluoroethyl triflate (1.1 equiv) at 0 °C. Seal the vessel, warm to 80 °C, and stir for 16 hours[6].

Step 2: In-Process Control (Self-Validation Checkpoint 1)

  • Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS using Evaporative Light Scattering Detection (ELSD) or positive electrospray ionization (ESI+).

  • Validation: The starting material lacks a strong UV chromophore, making ELSD/MS critical. Confirm reaction progress by observing the target mass shift (+64 Da for the CHF₂ analog; +82 Da for the CF₃ analog).

Step 3: Purification & Structural Validation (Self-Validation Checkpoint 2)

  • Concentrate the reaction mixture under reduced pressure and purify via silica gel chromatography (gradient of EtOAc/Hexanes)[6].

  • Validation: Confirm the structural integrity of the fluoroalkyl appendage using ¹⁹F NMR.

    • The 2,2-difluoroethyl group must present as a characteristic doublet of triplets (dt) near -122 ppm[7].

    • The 2,2,2-trifluoroethyl group must present as a sharp triplet (t) near -72 ppm[6].

Workflow N1 1. Reaction Setup Amine + Fluoroalkyl Triflate + DIPEA N2 2. In-Process Control LC-MS / ELSD Mass Shift Verification N1->N2 N3 3. Purification Flash Chromatography (EtOAc/Hexanes) N2->N3 N4 4. Structural Validation 19F & 1H NMR Confirmation N3->N4 N5 5. Property Profiling pKa Titration & LogD Determination N4->N5

Fig 2. Self-validating workflow for the synthesis and profiling of fluoroalkyl azetidines.

Conclusion & Selection Criteria

The choice between Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate and its trifluoroethyl counterpart should be dictated by the specific ADME liabilities of your lead series:

  • Select the Trifluoroethyl (CF₃) analog when the primary goal is to drastically lower basicity to overcome Pgp-mediated brain efflux[3], or when maximum metabolic shielding against CYP-mediated N-dealkylation is required.

  • Select the Difluoroethyl (CHF₂) analog when you need to temper basicity while maintaining a lower lipophilicity (LogD) to prevent high clearance[5], or when the weak hydrogen bond donating capacity of the CHF₂ proton can be leveraged for target binding[1].

References

  • Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work.
  • Title: Nucleophilicity of 3,3-Difluoroazetidine compared to secondary amines Source: Benchchem URL
  • Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: PMC URL
  • Title: Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1)
  • Title: Azetidine Source: Wikipedia URL
  • Source: The Journal of Organic Chemistry (ACS)
  • Title: A Single-Step Synthesis of Azetidine-3-Amines Source: ChemRxiv URL

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

For researchers, scientists, and drug development professionals, the unambiguous structural characterization of novel chemical entities is a cornerstone of the discovery and development pipeline. Methyl 2-[1-(2,2-difluor...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural characterization of novel chemical entities is a cornerstone of the discovery and development pipeline. Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate, a compound of interest in medicinal chemistry, presents a unique analytical challenge due to its combination of a strained azetidine ring, a difluoroethyl moiety, and a methyl ester. This guide provides an in-depth analysis of its fragmentation behavior under electrospray ionization tandem mass spectrometry (ESI-MS/MS) and compares this powerful technique with other relevant analytical methodologies. Our focus is not merely on the data but on the underlying chemical principles that dictate the observed fragmentation, providing a framework for the analysis of similarly complex small molecules.

The Structural Landscape and Its Implications for Mass Spectrometry

The structure of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (Molecular Formula: C₈H₁₃F₂NO₂, Molecular Weight: 193.19 g/mol ) is characterized by several key features that influence its behavior in a mass spectrometer. The tertiary amine within the azetidine ring is a primary site for protonation under typical ESI conditions. The strained four-membered ring is predisposed to ring-opening fragmentation pathways. The electronegative fluorine atoms on the ethyl group influence bond strengths and the stability of potential fragment ions. Finally, the methyl ester provides additional sites for characteristic cleavages.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Detailed Exploration

Electrospray ionization is the method of choice for this polar, non-volatile molecule, as it is a soft ionization technique that typically produces an abundant protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[1] Subsequent collision-induced dissociation (CID) of the selected precursor ion in the mass spectrometer's collision cell induces fragmentation, providing a structural fingerprint of the molecule.[2]

Proposed Fragmentation Pathways

Upon introduction into the mass spectrometer, Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is expected to readily form the protonated molecular ion at m/z 194.10. The subsequent fragmentation of this ion is predicted to follow several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

Diagram 1: Proposed ESI-MS/MS Fragmentation Pathways

G M [M+H]⁺ m/z 194.10 F1 m/z 132.08 Loss of C₂H₂F₂ M->F1 -62.02 Da F2 m/z 162.09 Loss of CH₃OH M->F2 -32.01 Da F3 m/z 98.07 Loss of C₄H₅F₂N M->F3 -96.03 Da F5 m/z 82.08 Loss of C₅H₈F₂O M->F5 -112.02 Da F4 m/z 116.07 Loss of C₂H₂F₂ & CH₃OH F1->F4 -32.01 Da

Caption: Key fragmentation pathways of protonated Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate.

The proposed fragmentation pathways are as follows:

  • Loss of the Difluoroethyl Group: A likely fragmentation pathway involves the cleavage of the N-C bond connecting the difluoroethyl group to the azetidine ring, resulting in a fragment ion at m/z 132.08. This is a common fragmentation pathway for N-alkylated amines.[3]

  • Loss of Methanol: The methyl ester moiety can undergo a characteristic loss of methanol (32 Da) from the protonated molecule, leading to a fragment at m/z 162.09.[4]

  • Azetidine Ring Opening and Fragmentation: The strained azetidine ring can undergo ring opening followed by fragmentation. A plausible pathway involves the loss of the substituted azetidine ring, leading to a fragment corresponding to the protonated methyl acetate side chain at m/z 98.07. The fragmentation of saturated nitrogen-containing rings is a known process in mass spectrometry.[5]

  • Sequential Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 132.08 (from the loss of the difluoroethyl group) could subsequently lose methanol to yield a fragment at m/z 116.07.

  • Formation of the Azetidinium Ion: Cleavage of the bond between the acetate side chain and the azetidine ring could result in the formation of a protonated 1-(2,2-difluoroethyl)azetidine fragment at m/z 82.08.

Experimental Protocol: LC-MS/MS Analysis

The following protocol provides a starting point for the robust analysis of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate.

Diagram 2: Experimental Workflow for LC-MS/MS Analysis

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection P1 Dissolve sample in Methanol/Water (1:1) P2 Filter through 0.22 µm syringe filter P1->P2 LC1 C18 Reversed-Phase Column P2->LC1 LC2 Gradient Elution: Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) LC1->LC2 MS1 Positive ESI Mode LC2->MS1 MS2 Full Scan MS (m/z 50-250) MS1->MS2 MS3 Product Ion Scan of m/z 194.10 MS2->MS3

Caption: A typical workflow for the analysis of the target compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of methanol and water.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for this polar analyte.[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode:

    • Full Scan MS: Acquire data from m/z 50 to 250 to observe the protonated molecule.

    • Product Ion Scan (MS/MS): Select the precursor ion at m/z 194.10 and fragment it using a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Comparative Analysis with Alternative Techniques

While ESI-MS/MS is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques.

Analytical TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High chromatographic resolution for volatile compounds.Requires derivatization for this polar, non-volatile molecule, which adds complexity and potential for artifacts.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atoms.Unambiguous structure determination and stereochemical analysis.[8]Lower sensitivity compared to MS; requires a larger amount of pure sample.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity with detection via UV absorbance.Robust and widely available for quantitative analysis.[9]Lacks structural information; requires a chromophore for sensitive detection, which this molecule may lack significant absorbance for.
Ion Mobility Mass Spectrometry (IM-MS) Separates ions based on their size and shape in the gas phase.Can separate isomers and provide additional structural information (collision cross-section).[10]May not provide significantly more structural information for this specific molecule unless isomers are present.

Conclusion

The mass spectrometry fragmentation analysis of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate provides a wealth of structural information. By understanding the interplay of the azetidine ring, the difluoroethyl group, and the methyl ester, a detailed fragmentation map can be proposed. Electrospray ionization tandem mass spectrometry stands out as the premier technique for this analysis, offering high sensitivity and detailed structural insights. When complemented with orthogonal techniques such as NMR for definitive structure confirmation and HPLC-UV for robust quantification, a comprehensive analytical package can be established to support all stages of drug discovery and development. This guide provides the foundational knowledge and experimental starting points for researchers to confidently tackle the analysis of this and other novel small molecules.

References

  • Smyth, W. F. (2004). Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 1073-1083.
  • Kwan, W. P., & Liu, H. (2023). BA Method Development: Polar Compounds. BioPharma Services.
  • Jackson, G. (2020).
  • LibreTexts. (2023).
  • McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
  • BenchChem. (2025).
  • Analytical Chemistry. (2023).
  • LCGC International. (2018). Ten Common-Sense Corollaries in Pharmaceutical Analysis by HPLC.
  • MDPI. (2025).
  • Chemotion. (2025). Mass Spectroscopy Analysis.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Journal of Pharma and Biomedics. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
  • Bioanalysis Zone. (2025).
  • RB Science. (n.d.).
  • Wikipedia. (n.d.).
  • Science Ready. (n.d.).
  • AZoM. (2023). Isomer Separation with Vocus Ion Mobility Spectrometry.
  • JoVE. (2016).
  • PLOS One. (2016).
  • ACS Publications. (2012).
  • PubMed. (2004).
  • BenchChem. (2025).
  • Intro to Mass Spectrometry. (n.d.).
  • ResearchGate. (n.d.).
  • Chromatography Online. (2026). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.

Sources

Validation

Analytical Reference Standards for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate: A Comparative Guide for Drug Development

Executive Summary In modern medicinal chemistry, the azetidine ring has emerged as a privileged structural motif, offering a rigid, three-dimensional framework that improves physicochemical properties compared to linear...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring has emerged as a privileged structural motif, offering a rigid, three-dimensional framework that improves physicochemical properties compared to linear amines[1]. When functionalized with a 2,2-difluoroethyl group, the resulting scaffold—Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate —exhibits unique pharmacological advantages. The 2,2-difluoroethyl moiety acts as a lipophilic hydrogen-bond donor, significantly enhancing metabolic stability against cytochrome P450-mediated oxidative dealkylation while modulating the basicity of the azetidine nitrogen[2].

For researchers and drug development professionals, sourcing and validating the correct analytical reference standard for this compound is critical for accurate bioanalysis, impurity profiling, and downstream synthesis. This guide provides an objective comparison of available reference standard grades and details the self-validating analytical protocols required to certify them.

Comparative Analysis of Reference Standard Alternatives

Selecting the appropriate form of the reference standard depends entirely on the intended analytical application. The table below summarizes the quantitative and qualitative differences between the three primary alternatives used in drug development workflows.

Standard GradeChemical FormPurity RequirementKey AdvantagePrimary Application
Primary CRM Free Base>99.0% (qNMR)Exact mass match to target API; no counter-ion calculations needed.Bioanalytical calibration curves; absolute assay determination.
Working Standard HCl Salt>98.0% (HPLC)Enhanced crystalline stability; reduced hygroscopicity and volatility.Routine Quality Control (QC) and batch release testing.
SIL Standard 13 C 2​ , D 3​ -labeled>98.0% (Chemical)>99.0% (Isotopic)Perfectly corrects for matrix effects and ion suppression in MS.Internal standard for LC-MS/MS bioanalysis in plasma/serum.

Synthetic Workflow & Impurity Profiling

To accurately validate a reference standard, one must first understand its synthetic origin, as this dictates the potential impurity profile. The synthesis typically involves the N-alkylation of the precursor scaffold, Methyl 2-(azetidin-3-yl)acetate[1], using an alkylating agent such as 2,2-difluoroethyl triflate.

SynthesisProfile SM Methyl 2-(azetidin-3-yl)acetate (Precursor Scaffold) Reaction N-Alkylation (DIPEA, CH2Cl2, 0°C to RT) SM->Reaction Reagent 2,2-Difluoroethyl triflate (Alkylation Agent) Reagent->Reaction Target Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (Target Reference Standard) Reaction->Target ImpA Impurity A: Hydrolyzed Acid (Requires LC-MS monitoring) Reaction->ImpA ImpB Impurity B: Quaternary Salt (Over-alkylation product) Reaction->ImpB

Synthetic workflow and impurity profile for the target reference standard.

Mechanistic Insight: The reference standard must be rigorously screened for Impurity A (formed via adventitious hydrolysis of the methyl ester during aqueous workup) and Impurity B (a quaternary ammonium salt formed if the azetidine nitrogen undergoes double alkylation).

Analytical Validation Cascade

A reliable reference standard must be a self-validating system. The certification process follows a strict cascade: Identity Purity Absolute Assay.

ValidationCascade Step1 1. Structural Identity (1H/13C/19F NMR, HRMS) Step2 2. Chromatographic Purity (HPLC-ELSD/MS) Step1->Step2 Step3 3. Absolute Assay (qNMR or Titration) Step2->Step3 Step4 4. Certified Reference Material (CRM) Step3->Step4

Sequential analytical validation cascade for certifying reference standards.

Protocol A: Chromatographic Purity via HPLC-ELSD/MS

The Causality of Detector Choice: Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate lacks an extended π -electron system (chromophore). Its only UV-absorbing feature is the ester carbonyl, which exhibits a weak n→π∗ transition near 205 nm. At this wavelength, mobile phase additives cause severe baseline noise. Therefore, Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are mandatory for accurate purity assessment.

Step-by-Step Methodology:

  • Column Selection: Use a Waters XBridge C18 (4.6 x 150 mm, 3.5 µm). Causality: Ethylene Bridged Hybrid (EBH) particles resist dissolution and minimize secondary silanol interactions, ensuring sharp peak shapes for the weakly basic azetidine nitrogen.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in HPLC-grade Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid ensures the azetidine nitrogen remains fully protonated, preventing peak tailing while providing excellent protonation [M+H]+ for positive-ion ESI-MS.

  • Gradient Elution: 5% B to 95% B over 12 minutes, hold at 95% B for 3 minutes, re-equilibrate at 5% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection Parameters:

    • ELSD: Drift tube temperature at 50°C, nebulizer gas pressure at 40 psi.

    • MS: Electrospray Ionization (ESI+), scanning m/z 100–500. Monitor for the exact mass of the target ( [M+H]+ ) and Impurity A ( [M−CH3​+H]+ ).

Protocol B: Absolute Assay via Quantitative NMR (qNMR)

The Causality of qNMR: To establish a Primary Certified Reference Material (CRM) without relying on a pre-existing standard of the same compound, qNMR is the gold standard. It relies on the fundamental physical principle that the area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Dimethyl sulfone (NIST-traceable CRM internal standard) into a glass vial using a calibrated microbalance (d = 0.001 mg).

    • Causality: Dimethyl sulfone is chosen because its distinct singlet at ~3.0 ppm will not overlap with the analyte's difluoroethyl proton ( tt , ~5.8–6.1 ppm) or the methyl ester protons ( s , 3.7 ppm).

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl 3​ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1 H NMR spectrum at 400 MHz (or higher) using a 30° pulse angle. Set the relaxation delay (D1) to at least 30 seconds.

    • Causality: A 30° pulse angle allows for faster longitudinal relaxation ( T1​ ) between scans. A D1 delay of >5 × T1​ ensures complete relaxation of all protons, preventing signal saturation and integration errors.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Dimethyl sulfone singlet (6 protons) and the analyte's methyl ester singlet (3 protons).

  • Calculation: Calculate the absolute mass fraction ( Px​ ) using the equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity of the standard).

Conclusion

The validation of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate reference standards requires a deep understanding of its physicochemical properties. Because the 2,2-difluoroethyl group modulates basicity and the molecule lacks a strong chromophore, traditional HPLC-UV methods are insufficient. By employing ELSD/MS for chromatographic purity and rigorous qNMR for absolute assay, analytical scientists can establish highly trustworthy, self-validating reference materials essential for downstream drug discovery and bioanalytical workflows.

References

  • [1] Benchchem. Technical Guide: Methyl 2-(azetidin-3-yl)acetate. Retrieved from:

  • [2] Thieme E-Books & E-Journals. A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor (Angew. Chem. Int. Ed. 2024; 63: e202410954). Retrieved from:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (CAS No. 1432678-05-1).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (CAS No. 1432678-05-1). As a specialized chemical used in research and drug development, its unique structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This document synthesizes data from regulatory standards and the known chemistry of its structural motifs to provide a clear, step-by-step protocol.

Hazard Assessment: A Structural Approach

  • Methyl Acetate Moiety: This component suggests that the compound may be a flammable liquid .[1] The ester functionality itself is relatively stable, but its presence contributes to the overall flammability profile.

  • Azetidine Ring: Azetidine, a four-membered nitrogen heterocycle, is classified as a flammable and corrosive substance.[2][3][4] Strained ring systems like azetidines can be highly reactive, with a potential for hazardous polymerization, especially in the presence of acids or other catalysts.[5]

  • Difluoroethyl Group: The presence of carbon-fluorine bonds places this compound in the category of fluorinated organic compounds. These bonds are exceptionally strong, leading to high thermal stability and environmental persistence.[6][7] Thermal decomposition of such compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[8][9][10]

Given these components, Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate must be treated as hazardous waste . Its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Essential Safety and Handling Protocols

Before beginning any disposal procedure, adherence to strict safety protocols is mandatory. All handling of this compound and its waste should occur within a chemical fume hood to minimize inhalation exposure.[5][7]

Protocol ElementSpecificationRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile or Neoprene), safety goggles with side shields or a face shield, and a flame-resistant lab coat.[5][7]To prevent skin and eye contact with the potentially corrosive and flammable liquid.
Ventilation Handle exclusively within a certified chemical fume hood.[5]To prevent the accumulation of potentially flammable and harmful vapors in the laboratory.
Ignition Sources Must be strictly excluded from the handling area. Use only non-sparking tools and ground all equipment.[4][13][14]The compound is presumed to be flammable and its vapors may form explosive mixtures with air.[4]
Incompatible Materials Strong acids, strong bases, and oxidizing agents.[4][5]Contact with these substances could catalyze rapid, exothermic decomposition or polymerization of the azetidine ring.

Step-by-Step Disposal Workflow

The proper disposal of this chemical waste must follow a documented, compliant, and safe procedure from the point of generation to its final destruction.

Step 1: Waste Segregation and Collection

Immediately upon generation, the waste must be segregated.

  • Designate a Waste Stream: Dedicate a specific waste stream for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate and any materials contaminated with it (e.g., gloves, absorbent pads).

  • Do Not Mix: Never mix this waste with other chemical waste streams, particularly those containing incompatible materials like acids or oxidizers.[15]

  • Point of Generation: Collect the waste at or near the point of its generation in what the EPA defines as a Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[16][17]

Step 2: Container Selection and Labeling

The choice of container and its labeling are critical for safety and regulatory compliance.

  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap is recommended. Ensure the container is free from damage.[11][16]

  • Proper Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The EPA's Hazardous Waste Program requires specific labeling elements.[11] The label must include:

    • The words "HAZARDOUS WASTE "[16][17]

    • The full chemical name: "Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate " (no abbreviations or formulas).[11][16]

    • A clear indication of the hazards: "Flammable, Potentially Corrosive ".

    • The accumulation start date (the date the first waste is added).

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated SAA, such as a ventilated cabinet for flammable liquids. The SAA must be near the point of generation.[17]

  • Containment: Place the primary container within a larger, chemically resistant secondary containment bin to mitigate spills.[16]

  • Closure: Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the opening.[16]

  • Capacity: Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is 90% full or when the experiment is complete, contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[16]

  • Professional Disposal: This chemical waste must be disposed of through a licensed hazardous waste disposal company.[7][12]

  • Recommended Disposal Method: Due to the presence of the stable carbon-fluorine bonds, high-temperature incineration is the recommended disposal method.[7] This process is necessary to ensure the complete destruction of the molecule, converting it into less harmful substances like carbon dioxide, water, and hydrogen fluoride, with the latter being treated in the incinerator's scrubber system.[7][9] Landfilling is not recommended due to the compound's potential environmental persistence.

The following diagram outlines the decision-making process for the disposal workflow.

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal gen Waste Generated segregate Segregate from Incompatible Waste (Acids, Oxidizers) gen->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_waste Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazards Identified container->label_waste store Store in SAA (Flammable Cabinet) label_waste->store secondary Use Secondary Containment store->secondary close_cap Keep Container Closed secondary->close_cap pickup Arrange EHS Pickup close_cap->pickup transport Licensed Waste Vendor pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate all non-essential personnel from the immediate area.[4]

    • If the spill is small and you are trained to handle it, wear appropriate PPE, eliminate all ignition sources, and contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4][18]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container for disposal.

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[2][3][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][18]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can manage and dispose of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate waste in a manner that ensures the highest standards of safety, regulatory compliance, and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. research.columbia.edu.
  • US Bio-Clean. (2014, June 13).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • MLI Environmental. (2026, February 3).
  • U.S. Environmental Protection Agency. (2024, April 8).
  • Benchchem. Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
  • Chemos GmbH & Co.KG.
  • Safety data sheet according to 1907/2006 / EC, Article 31.
  • Benchchem. Stability and proper storage conditions for aziridine compounds.
  • Occupational Safety and Health Administration (OSHA).
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  • ChemScene. Methyl 2-[1-(2,2-difluoroethyl)
  • Meridian Bioscience. (2024, February 2).
  • National Science Teaching Association (NSTA). (2024, August 16).
  • The Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Resins.
  • Purdue University. Fluorine Safety.
  • Fisher Scientific. Safety Data Sheet: Methyl 2,2-difluoro-2-(fluorosulfonyl)
  • ChemicalBook. (2026, January 17).
  • Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Tokyo Chemical Industry. (2024, December 16).
  • Fisher Scientific. (2012, March 23).
  • PPG.
  • MilliporeSigma. (2025, November 6).
  • Agilent Technologies, Inc. (2019, March 25).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate
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